Product packaging for 3,5-Diiodopyridin-2-ol(Cat. No.:CAS No. 13472-80-5)

3,5-Diiodopyridin-2-ol

Cat. No.: B1267169
CAS No.: 13472-80-5
M. Wt: 346.89 g/mol
InChI Key: JYLBTESOPCUQIT-UHFFFAOYSA-N
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Description

3,5-Diiodopyridin-2-ol is a useful research compound. Its molecular formula is C5H3I2NO and its molecular weight is 346.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3I2NO B1267169 3,5-Diiodopyridin-2-ol CAS No. 13472-80-5

Properties

IUPAC Name

3,5-diiodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBTESOPCUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303619
Record name 3,5-diiodopyridin-2-ol
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Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-80-5
Record name 3,5-Diiodo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-80-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159398
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Record name 13472-80-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diiodopyridin-2-ol
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Foundational & Exploratory

3,5-Diiodopyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13472-80-5

This technical guide provides an in-depth overview of 3,5-Diiodopyridin-2-ol, a halogenated pyridinone derivative of significant interest to researchers in medicinal chemistry and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its known applications, and presents essential safety and handling information.

Chemical and Physical Properties

This compound, also known as 3,5-diiodo-2(1H)-pyridinone, is a solid organic compound. It exists in tautomeric equilibrium between the -ol and -one forms, with the pyridinone form generally being predominant in the solid state and in polar solvents. The presence of two iodine atoms on the pyridine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.

PropertyValue
CAS Number 13472-80-5[1][2][3][4][5]
Molecular Formula C₅H₃I₂NO[5][6]
Molecular Weight 346.89 g/mol [5]
Appearance White to off-white solid (typical)
Boiling Point 324.9 °C at 760 mmHg (Predicted)
Density 2.79 g/cm³ (Predicted)
XlogP (Predicted) 1.1[6]
Tautomerism Exists in equilibrium between this compound and 3,5-diiodo-2(1H)-pyridinone forms.[7]
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 347.83768133.4
[M+Na]⁺ 369.81962128.5
[M-H]⁻ 345.82312123.4
[M+NH₄]⁺ 364.86422142.6
[M+K]⁺ 385.79356137.9
[M]⁺ 346.82985127.7
[M]⁻ 346.83095127.7
(Data sourced from PubChem)[6]

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through the direct C-H iodination of 2-pyridone. This method, adapted from protocols for the regioselective iodination of pyridones, utilizes a radical-based mechanism.

Reaction Scheme:

Synthesis 2-Pyridone 2-Pyridone reagents NaI, K₂S₂O₈ DCE, 130 °C 2-Pyridone->reagents product This compound reagents->product

Synthesis of this compound from 2-Pyridone.

Materials:

  • 2-Pyridone

  • Sodium Iodide (NaI)

  • Potassium Persulfate (K₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq), sodium iodide (2.5 eq), and potassium persulfate (2.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-pyridone).

  • Reaction Conditions: Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Applications in Drug Development

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, and their utility as bioisosteres for various functional groups.[4][5][8] This makes them valuable components in the design of novel therapeutic agents.

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, its structural features suggest potential applications in several areas:

  • Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many kinases. The iodine atoms can be exploited for further functionalization or to form halogen bonds with the protein target, potentially enhancing binding affinity and selectivity.

  • Antiviral Agents: Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9] this compound can serve as a starting material for the synthesis of more complex NNRTIs.

  • Anticancer Agents: The di-iodinated pyridine ring can be a precursor for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of substituted pyridinones for screening against cancer cell lines.

  • Neuroprotective Agents: Some pyridine derivatives have shown neuroprotective effects. The unique electronic properties conferred by the iodine atoms could lead to compounds with novel mechanisms of action in the central nervous system.

Applications cluster_core This compound cluster_applications Potential Therapeutic Areas Core This compound KinaseInhibitors Kinase Inhibitors Core->KinaseInhibitors Hinge-binding, Halogen bonding Antiviral Antiviral Agents (e.g., NNRTIs) Core->Antiviral Scaffold for NNRTIs Anticancer Anticancer Agents Core->Anticancer Precursor for cross-coupling Neuroprotective Neuroprotective Agents Core->Neuroprotective Novel CNS-active compounds

Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for structurally similar compounds, the following hazards and precautions should be considered:

Hazard ClassPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Diiodopyridin-2-ol (CAS No. 13472-80-5), a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides insights into its synthesis and reactivity, and discusses its potential applications. Due to the limited availability of public experimental data, this guide also infers properties based on the known chemistry of related compounds and outlines methodologies for experimental determination.

Introduction

This compound, also known as 3,5-diiodo-2(1H)-pyridinone, is a heterocyclic organic compound. Its structure, featuring a pyridinone ring substituted with two iodine atoms, makes it a valuable intermediate in organic synthesis. The presence of iodine atoms and the pyridin-2-ol tautomeric system offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, potentially with novel biological activities. This guide aims to consolidate the existing knowledge on this compound and provide a foundation for future research and development.

Physicochemical Properties

The experimental data for this compound is not extensively reported in publicly accessible literature. The following tables summarize the available and predicted data.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₅H₃I₂NOPubChem[1]
Molecular Weight 346.89 g/mol MySkinRecipes[2], Sunway Pharm Ltd[3]
CAS Number 13472-80-5MySkinRecipes[2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 324.9°C at 760 mmHgMySkinRecipes[2]
Density 2.79 g/cm³MySkinRecipes[2]
Table 2: Predicted Physicochemical Properties
PropertyValueSource
XlogP 1.1PubChemLite[1]
pKa Not available-
Table 3: Mass Spectrometry Data (Predicted)
Adductm/z
[M+H]⁺ 347.83768
[M+Na]⁺ 369.81962
[M-H]⁻ 345.82312
[M+NH₄]⁺ 364.86422
[M+K]⁺ 385.79356
Source: PubChemLite[1]

Synthesis and Reactivity

Synthesis

Conceptual Synthesis Workflow:

The synthesis would likely involve the direct iodination of 2-hydroxypyridine.

Synthesis_Workflow Conceptual Synthesis of this compound Start 2-Hydroxypyridine Reaction Iodination Reaction Start->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

A plausible method involves the reaction of 2-hydroxypyridine with a suitable iodinating agent, such as iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS) in an appropriate solvent. The reaction conditions, including temperature, reaction time, and purification method, would need to be optimized. A patent for the synthesis of 3,5-diiodo-4-hydroxypyridine describes using 4-hydroxypyridine as a starting material with sodium iodide oxidized in situ by a mixture of sodium chlorite and sodium hypochlorite.[4] A similar in situ generation of the iodinating species could potentially be applied to the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the pyridinone ring, the hydroxyl group (in its 2-hydroxypyridine tautomer), the N-H group (in its 2-pyridone tautomer), and the two iodine atoms.

  • Tautomerism: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. The position of this equilibrium is influenced by the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[5] This tautomerism is a key factor in its reactivity.

Tautomerism Tautomerism of this compound Pyridone 3,5-Diiodo-2-pyridone (Lactam form) Hydroxypyridine 3,5-Diiodo-2-hydroxypyridine (Lactim form) Pyridone->Hydroxypyridine Equilibrium

Figure 2: Tautomeric equilibrium of this compound.

  • Electrophilic Substitution: The pyridinone ring is generally susceptible to electrophilic attack, although the electron-withdrawing nature of the iodine atoms may deactivate the ring to some extent.

  • Nucleophilic Substitution: The iodine atoms can potentially be displaced by strong nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This makes this compound a useful scaffold for introducing a wide range of substituents at the 3- and 5-positions.

  • Reactions at the N-H and O-H groups: The nitrogen and oxygen atoms can undergo alkylation, acylation, and other reactions typical of amides and phenols/enols, respectively.

Spectroscopic Data

No experimentally obtained NMR or IR spectra for this compound have been identified in the public domain. The following are predicted spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the iodine atoms and the electronic nature of the pyridinone system. A broad signal corresponding to the N-H proton is also anticipated, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display five signals:

  • One signal for the carbonyl carbon (C2) at a downfield chemical shift (typically >160 ppm).

  • Two signals for the iodine-bearing carbons (C3 and C5) at relatively upfield shifts due to the heavy atom effect of iodine.

  • Two signals for the carbons bearing protons (C4 and C6).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching (in the 2-pyridone form) around 3400-3200 cm⁻¹.

  • C=O stretching (in the 2-pyridone form) around 1650-1690 cm⁻¹.

  • C=C and C=N stretching in the aromatic ring in the 1600-1400 cm⁻¹ region.

  • C-I stretching at lower wavenumbers.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section provides generalized protocols for key analytical techniques that researchers can adapt.

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent.

  • Seal the vials and place them in a shaker bath set to the desired temperature.

  • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe and filter it into a volumetric flask.

  • Dilute the filtrate to a known volume with the same solvent.

  • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Determination Workflow for Solubility Determination Start Add excess solute to solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Start->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Analyze Analyze concentration (HPLC, UV-Vis) Filter->Analyze Calculate Calculate solubility Analyze->Calculate

Figure 3: Generalized workflow for the shake-flask solubility determination method.

Stability and Storage

The stability of this compound has not been extensively studied. However, iodinated aromatic compounds can be sensitive to light and may undergo deiodination under certain conditions. The pyridone ring itself is generally stable.

Storage Recommendations:

  • Store in a cool, dry, and dark place.

  • Keep in a tightly sealed container.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Biological Activity and Applications

While there is limited specific information on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The diiodinated phenyl ring is a key feature in thyroid hormones. Pyridinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery and materials science. Its potential use as a precursor for radiolabeled compounds in medical imaging could also be an area of interest.

Due to the absence of specific data on the interaction of this compound with biological pathways, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a chemical compound with potential for broader application in research and development. This guide has summarized the currently available chemical and physical data. However, significant gaps in the experimental characterization of this molecule exist, particularly concerning its melting point, solubility, pKa, and detailed spectroscopic data. Further experimental investigation is required to fully elucidate its properties and unlock its potential as a building block in the development of new chemical entities. Researchers are encouraged to use the provided conceptual frameworks and generalized protocols as a starting point for their own investigations.

References

In-depth Technical Guide: 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a halogenated pyridinone derivative. The introduction of iodine atoms to the pyridine ring significantly increases the molecule's molecular weight and can impart unique chemical and biological properties. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to form halogen bonds, which can influence drug-target interactions, and their potential to serve as scaffolds for further functionalization. This technical guide provides a comprehensive overview of the molecular properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities based on related compounds.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueReference
Molecular Formula C₅H₃I₂NO[1]
Molecular Weight 346.89 g/mol [2]
Monoisotopic Mass 346.8304 Da[1]
Synonyms 3,5-diiodo-1H-pyridin-2-one, 2-hydroxy-3,5-diiodopyridine, 3,5-diiodo-2(1H)-pyridone[1][2]
CAS Number 13472-80-5[2]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively detailed in publicly available literature, the following sections provide robust methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 2-hydroxypyridine. A plausible method, adapted from the synthesis of a similar compound, 3,5-diiodo-4-hydroxypyridine, involves an in-situ generation of iodine.[3]

Materials:

  • 2-Hydroxypyridine

  • Sodium Iodide (NaI)

  • Sodium Chlorite (NaClO₂)

  • Sodium Hypochlorite (NaClO)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 2-hydroxypyridine and sodium iodide in methanol, followed by the addition of concentrated hydrochloric acid.

  • Prepare a solution of sodium chlorite and sodium hypochlorite in water.

  • Slowly add the sodium chlorite and sodium hypochlorite solution to the reaction mixture using a dropping funnel over a period of 2 hours with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with chloroform three times using a separatory funnel.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and a saturated sodium thiosulfate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the pyridine ring.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the iodine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to iodine would be significantly shifted to a higher field (lower ppm value).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of C₅H₃I₂NO. The predicted monoisotopic mass is 346.8304 Da.[1]

Potential Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the pyridin-2-one scaffold is a common motif in many biologically active compounds. Research on substituted pyridine and pyridinone derivatives has revealed their potential as inhibitors of various enzymes, particularly kinases.

Several studies have demonstrated that substituted pyridines can act as:

  • Kinase Inhibitors: Compounds with a substituted pyridine core have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε).[1][2][4] These kinases are involved in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for cancer immunotherapy and the treatment of inflammatory diseases.

  • Anticancer Agents: Pyridine-urea derivatives have shown antiproliferative activity against cancer cell lines.[4]

  • Aldose Reductase Inhibitors: Certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Based on this evidence, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A generalized signaling pathway for kinase inhibition is depicted below.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: Hypothetical kinase inhibition pathway by this compound.

Experimental and Logical Workflows

To investigate the potential of this compound as a therapeutic agent, a structured experimental workflow is necessary. This workflow would begin with the synthesis and purification of the compound, followed by its characterization and biological evaluation.

Experimental_Workflow Start Start: Hypothesis Generation Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Screening Biological Screening (e.g., Kinase Inhibition Assay) Characterization->Bio_Screening Hit_Identified Hit Identified? Bio_Screening->Hit_Identified Lead_Opt Lead Optimization (SAR Studies) Hit_Identified->Lead_Opt Yes No_Hit No Significant Activity Hit_Identified->No_Hit No End End: Preclinical Development Lead_Opt->End

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H NMR spectrum of 3,5-diiodopyridin-2-ol, a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectrum based on established nuclear magnetic resonance (NMR) principles and data from analogous structures. It also includes comprehensive experimental protocols for the synthesis of the target compound and the acquisition of its 1H NMR spectrum.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton, which may exchange with deuterium in certain solvents. The presence of two bulky, electron-withdrawing iodine atoms is expected to significantly influence the chemical shifts of the ring protons.

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.8 - 8.0Doublet2 - 31H
H-68.2 - 8.4Doublet2 - 31H
OHVariable (broad)Singlet-1H

Note: Predictions are based on the analysis of 2-pyridone and the known substituent effects of iodine. The exact chemical shifts may vary depending on the solvent and concentration.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the through-bond coupling interaction between the two aromatic protons, H-4 and H-6.

G cluster_molecule This compound cluster_protons Proton Environment mol H4 H-4 H6 H-6 H4->H6 J-coupling

Structure and proton coupling of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the iodination of hydroxypyridines.

Materials:

  • 2-Hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (2.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

1H NMR Spectroscopy

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, as the hydroxyl proton is more likely to be observed).

  • Add a small amount of an internal standard, such as TMS (0 ppm), for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound. The provided protocols offer a starting point for its synthesis and spectroscopic analysis, which are crucial steps in the exploration of its potential applications in research and development.

An In-depth Technical Guide on the ¹³C NMR of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-diiodopyridin-2-ol. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹³C NMR data to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. The guide outlines the predicted chemical shifts, provides a detailed experimental protocol for acquiring such data, and presents visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to the ¹³C NMR Spectroscopy of Pyridine Derivatives

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In pyridine and its derivatives, the chemical shift of each carbon atom is influenced by the electronegativity of the nitrogen atom, the presence of substituents, and the overall electronic distribution within the aromatic ring. The nitrogen atom generally deshields the adjacent α-carbons (C2 and C6), causing them to resonate at a lower field (higher ppm) compared to the β (C3 and C5) and γ (C4) carbons.

Substituents on the pyridine ring can cause significant shifts in the ¹³C NMR spectrum. Electron-withdrawing groups, such as halogens, typically induce a downfield shift (deshielding) on the carbon to which they are attached (the ipso-carbon) and can also influence the chemical shifts of other carbons in the ring through inductive and resonance effects. In the case of this compound, the presence of two iodine atoms and a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form) results in a unique spectral fingerprint.

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. This data was generated using computational chemistry software and serves as a reliable estimate in the absence of experimentally derived values. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyridine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2158.7
C385.1
C4150.2
C582.3
C6141.5

Note: These values are predicted and may vary from experimental results depending on the solvent, concentration, and temperature.

Assignment and Interpretation
  • C2 (158.7 ppm): This downfield chemical shift is characteristic of a carbon atom attached to both a nitrogen and an oxygen atom in a pyridin-2-ol or 2-pyridone system. The significant deshielding is due to the combined electron-withdrawing effects of these two heteroatoms.

  • C3 (85.1 ppm) and C5 (82.3 ppm): These upfield chemical shifts are attributed to the ipso-carbons directly bonded to the iodine atoms. The "heavy atom effect" of iodine, despite its electronegativity, often leads to a significant shielding of the attached carbon nucleus, resulting in a resonance at a higher field (lower ppm).

  • C4 (150.2 ppm): This carbon is situated between the two iodine-bearing carbons and experiences a downfield shift. This is likely due to the deshielding influence of the neighboring electronegative substituents and its position relative to the nitrogen and oxygen atoms.

  • C6 (141.5 ppm): As an α-carbon to the nitrogen atom, C6 is expectedly deshielded and resonates at a relatively low field.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard procedures for the analysis of substituted pyridines.

4.1. Sample Preparation

  • Weigh approximately 20-30 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts. DMSO-d₆ is often a good choice for polar heterocyclic compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 - 4096 scans, or more, to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

  • Spectral Width (SW): 0 - 200 ppm.

  • Temperature: 298 K (25 °C).

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the peaks if necessary, although routine ¹³C NMR integration is often not quantitative.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for the ¹³C NMR analysis.

Structure of this compound.

experimental_workflow Workflow for ¹³C NMR Analysis prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (¹³C NMR Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc analysis Spectral Analysis (Peak Picking and Assignment) proc->analysis report Reporting (Data Table and Interpretation) analysis->report

¹³C NMR Experimental Workflow.

Mass Spectrometry of 3,5-Diiodopyridin-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Diiodopyridin-2-ol, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the characterization and analysis of this compound.

Introduction

This compound is a substituted pyridine with a molecular formula of C₅H₃I₂NO and a monoisotopic mass of 346.8304 Da. Its structure, featuring two iodine atoms and a hydroxyl group on a pyridine ring, presents unique characteristics in mass spectrometric analysis. Understanding its behavior under various ionization techniques and its fragmentation pathways is crucial for its identification and quantification in complex matrices. This guide will delve into the theoretical and practical aspects of the mass spectrometry of this compound.

Predicted Mass Spectrometric Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its mass spectrometric behavior based on its structure and data from similar compounds. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts, as well as predicted collision cross-section (CCS) values.

Table 1: Predicted m/z and Collision Cross Section (CCS) for this compound Adducts

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺347.8377133.4
[M+Na]⁺369.8196128.5
[M+K]⁺385.7936137.9
[M+NH₄]⁺364.8642142.6
[M-H]⁻345.8231123.4

Data sourced from computational predictions.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of this compound. The following section details a recommended Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methodology.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for isolating the analyte from potential interferences.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

An electrospray ionization (ESI) source coupled with a tandem mass spectrometer is suitable for the analysis of this compound.

  • Ionization Mode: ESI in both positive and negative ion modes should be evaluated. Given the presence of the pyridine nitrogen, positive ion mode is likely to be more sensitive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Full scan MS from m/z 100-500 to identify the precursor ion, followed by product ion scans (MS/MS) to determine fragmentation patterns.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of this compound in the gas phase is expected to be influenced by the pyridine ring, the hydroxyl group, and the two iodine substituents. The following sections propose plausible fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺˙) is expected to be observed at m/z 347. The fragmentation is likely to proceed through the loss of iodine radicals and neutral molecules.

Table 2: Predicted EI Fragmentation of this compound

m/z (Predicted)Proposed FragmentNeutral Loss
347[C₅H₃I₂NO]⁺˙-
220[C₅H₃INO]⁺˙
192[C₅H₂IN]⁺˙CO
93[C₅H₃O]⁺I₂
65[C₄H₃N]⁺˙CO, I₂
Electrospray Ionization (ESI) Fragmentation

In ESI, fragmentation occurs after the formation of a protonated molecule [M+H]⁺. The fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound

Precursor m/zProduct m/z (Predicted)Proposed FragmentNeutral Loss
348221[C₅H₄INO]⁺HI
348194[C₅H₅IN]⁺I, CO
221193[C₅H₄N]⁺I, CO
22194[C₅H₄NO]⁺I

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution filter Filtration (0.22 µm) working->filter lc Liquid Chromatography (C18 Column) filter->lc ms Mass Spectrometry (ESI Source) lc->ms msms Tandem MS (CID) ms->msms acquisition Data Acquisition msms->acquisition analysis Data Analysis acquisition->analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

ei_fragmentation M [C₅H₃I₂NO]⁺˙ m/z = 347 F1 [C₅H₃INO]⁺˙ m/z = 220 M->F1 - I˙ F2 [C₅H₂IN]⁺˙ m/z = 192 F1->F2 - CO

Caption: Proposed key fragmentation pathway for this compound under Electron Ionization (EI).

esi_fragmentation MH [M+H]⁺ [C₅H₄I₂NO]⁺ m/z = 348 F1 [C₅H₄INO]⁺ m/z = 221 MH->F1 - HI F2 [C₅H₄NO]⁺ m/z = 94 F1->F2 - I

Caption: Proposed primary fragmentation of the [M+H]⁺ ion of this compound in ESI-MS/MS.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols and predicted fragmentation pathways offer a starting point for method development and structural elucidation. Researchers and scientists are encouraged to use this guide as a reference for their analytical workflows, adapting the methodologies to their specific instrumentation and research objectives. The provided visualizations aim to clarify the complex processes involved in the mass spectrometric analysis of this compound.

Reactivity of the C-I Bond in 3,5-Diiodopyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridin-2-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely defined by the reactivity of its two carbon-iodine (C-I) bonds. This guide provides a comprehensive technical overview of the C-I bond reactivity in this scaffold, focusing on its application in palladium-catalyzed cross-coupling reactions. We present a survey of key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering detailed experimental protocols adapted from analogous systems. Quantitative data is summarized in structured tables, and reaction pathways are visualized through detailed diagrams to provide a practical resource for synthetic chemists.

Introduction: The Strategic Importance of this compound

The 2-pyridone motif is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The introduction of iodine atoms at the C3 and C5 positions of the pyridone ring creates a versatile platform for molecular elaboration. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, owing to its lower bond dissociation energy and the excellent leaving group ability of the iodide anion.[1][2] This enhanced reactivity allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions, making this compound a valuable precursor for generating complex molecular architectures and diverse compound libraries.

This document serves as a technical guide to understanding and exploiting the reactivity of these C-I bonds.

Core Principles of Carbon-Iodine Bond Reactivity

The utility of aryl iodides in cross-coupling chemistry stems from fundamental chemical principles. The reactivity trend among aryl halides in the crucial oxidative addition step of a palladium-catalyzed cycle is generally I > Br > OTf >> Cl.[1][3]

  • Bond Dissociation Energy (BDE): The C-I bond is the weakest among the carbon-halogen series, requiring less energy to cleave. This facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

  • Leaving Group Ability: Iodide (I⁻) is an excellent leaving group, which favors both nucleophilic substitution and reductive elimination steps in catalytic cycles.

  • Regioselectivity: The presence of two identical C-I bonds at electronically distinct positions (C3 and C5) raises the potential for selective mono-functionalization or controlled di-functionalization. The relative reactivity of each position can be influenced by the electronic effects of the pyridone nitrogen and hydroxyl group, as well as steric factors imposed by the chosen coupling partner and catalyst system. Often, sequential or one-pot reactions with different reagents can be designed to produce unsymmetrical 3,5-disubstituted pyridones.

Key Transformations and Applications

The C-I bonds in this compound are prime handles for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures.[3][4] For this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides (Note: These are generalized conditions based on similar substrates and may require optimization for this compound.)

ParameterConditionReference Example
Substrate Aryl Iodide (1.0 equiv.)3-Iodopyridine
Coupling Partner Arylboronic Acid (1.2-1.5 equiv.)Phenylboronic acid
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv.)Na₂CO₃ (2 M aq. solution)
Solvent Toluene, Dioxane, or DME / H₂OPropylene Carbonate / H₂O
Temperature 80 - 130 °C130 °C
Yield Typically >80%93%

Data adapted from a study on iodopyridines.[5]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Di-Arylation

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of Toluene and water).

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3,5-diarylpyridin-2-ol.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_complex->pd2_boronate Transmetalation (Ar'B(OH)₂) + Base pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex  Oxidative  Addition (Ar-I) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_alkynyl->pd0  Reductive  Elimination product Ar-C≡CR pd2_alkynyl->product cu_alkyne Cu-C≡CR cu_alkyne->pd2_complex Transmetalation cuI CuI cu_alkyne->cuI + Base-HI alkyne R-C≡CH alkyne->cu_alkyne + Base Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_amido Ar-Pd(II)L₂-NR₂ pd2_complex->pd2_amido Amine Coordination & Deprotonation (R₂NH + Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product Workflow cluster_mono Mono-functionalization cluster_di Di-functionalization cluster_sequential Sequential Functionalization start This compound mono_rxn Cross-Coupling 1 (e.g., Suzuki) (1.1 equiv. reagent) start->mono_rxn di_rxn Cross-Coupling (2.5 equiv. reagent) start->di_rxn mono_product 3-Substituted-5-iodopyridin-2-ol (Major Isomer) mono_rxn->mono_product seq_rxn Cross-Coupling 2 (e.g., Sonogashira) mono_product->seq_rxn di_product 3,5-Disubstituted Pyridin-2-ol (Symmetric) di_rxn->di_product seq_product 3,5-Disubstituted Pyridin-2-ol (Unsymmetric) seq_rxn->seq_product

References

Tautomerism of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity and pharmacokinetic profile.

This guide focuses on the lactam-lactim tautomerism of 3,5-diiodopyridin-2-ol, a substituted 2-pyridone derivative. Like its parent compound, it is expected to exist as an equilibrium mixture of two primary tautomers: the lactam form (3,5-diiodo-1H-pyridin-2-one) and the lactim form (this compound). Understanding the position of this equilibrium and the factors that influence it is critical for predicting molecular behavior and designing applications for this compound. While direct experimental data for this compound is not extensively available in the literature, this document extrapolates its expected behavior based on the well-studied principles of 2-pyridone tautomerism and the known effects of halogen substituents.

The Tautomeric Equilibrium

The core of this phenomenon is the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. This results in two distinct structures:

  • Lactam (Keto) Form: 3,5-diiodo-1H-pyridin-2-one, which contains an amide group within the ring.

  • Lactim (Enol) Form: this compound, which features a hydroxyl group and is an aromatic pyridine derivative.

The equilibrium between these two forms is dynamic and highly sensitive to environmental conditions.

Caption: Lactam-Lactim equilibrium of this compound.

Factors Influencing the Equilibrium

The position of the tautomeric equilibrium (KT) is governed by the relative thermodynamic stability of the two forms, which is influenced by several key factors.

  • Solvent Effects: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar lactam form, shifting the equilibrium in its favor.[1][2] The lactam form possesses a larger dipole moment than the lactim form.[3] Conversely, non-polar solvents such as cyclohexane or carbon tetrachloride favor the less polar, aromatic lactim tautomer.[1]

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can modulate the equilibrium. The two iodine atoms at the 3- and 5-positions are strongly electron-withdrawing through the inductive effect. This effect is expected to increase the acidity of the hydroxyl proton in the lactim form, potentially stabilizing it. Studies on other halogen-substituted pyridones have shown that electronegative substituents can favor the lactim form, although the effect is position-dependent.[4][5] For instance, a chlorine atom at the 6-position significantly pushes the equilibrium toward the lactim form.[6] The precise influence of iodine at the 3,5-positions requires specific experimental or computational investigation.

  • Physical State: In the solid state, 2-pyridone predominantly exists in the lactam form, which is stabilized by intermolecular hydrogen bonding in the crystal lattice.[1] It is highly probable that this compound would behave similarly. In the gas phase, where intermolecular interactions are minimal, the lactim form of 2-hydroxypyridine is generally favored.[2]

Quantitative Data Presentation

While specific experimental values for this compound are not available, the data from spectroscopic or computational analysis would be summarized as shown in Table 1. The hypothetical values illustrate the expected trend of the lactam form being favored in more polar solvents.

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound at 298 K

SolventDielectric Constant (ε)% Lactim Form% Lactam FormKT ([Lactam]/[Lactim])ΔG (kJ/mol)
Cyclohexane2.070300.43+2.1
Chloroform4.840601.50-1.0
Acetonitrile37.515855.67-4.3
Water80.1<5>95>19.0< -7.3

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected solvent-dependent trend.

Experimental Protocols

To quantitatively determine the tautomeric equilibrium of this compound, several spectroscopic methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[7][8]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d₁₂, CDCl₃, acetonitrile-d₃, DMSO-d₆, and D₂O).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify characteristic signals for each tautomer. The lactam form will show a broad signal for the N-H proton (typically δ > 10 ppm), while the lactim form will show a signal for the O-H proton.

    • Identify non-exchangeable protons on the pyridine ring whose chemical shifts differ significantly between the two tautomers.

  • Quantification:

    • Carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fraction (and percentage) of each form from the relative integration values.

    • Determine the equilibrium constant, KT, from the ratio of the mole fractions.

UV-Vis Spectroscopy

The difference in the electronic systems—the aromatic lactim versus the cross-conjugated lactam—results in distinct UV-Vis absorption spectra, which can be used for quantification.[9][10]

Protocol for UV-Vis Analysis:

  • Reference Spectra: Synthesize or procure "fixed" derivatives where the tautomerism is blocked: N-methyl-3,5-diiodo-1H-pyridin-2-one (represents the pure lactam) and 2-methoxy-3,5-diiodopyridine (represents the pure lactim). Record their UV-Vis spectra in the solvent of interest to obtain molar absorptivity (ε) values at specific wavelengths for each pure tautomer.

  • Sample Preparation: Prepare dilute solutions of this compound of known concentration in various solvents.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify wavelengths where the absorbance difference between the two tautomers is maximal.

    • Using the Beer-Lambert law and the absorbance values at one or more wavelengths, set up and solve a system of simultaneous equations to determine the concentration of each tautomer in the equilibrium mixture.

    • Calculate the tautomeric ratio and KT.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantification cluster_result Result prep Dissolve this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) nmr Acquire ¹H NMR Spectra at constant temperature prep->nmr uv Acquire UV-Vis Spectra of known concentrations prep->uv integrate Integrate distinct signals for each tautomer nmr->integrate deconvolute Deconvolute spectra using reference compound data uv->deconvolute result Calculate Tautomer Ratio, Equilibrium Constant (K_T), and Free Energy (ΔG) integrate->result deconvolute->result ComputationalWorkflow cluster_opt Geometry Optimization (DFT) cluster_freq Frequency Calculation cluster_energy Energy Analysis cluster_result Prediction start Build 3D Structures of Lactam and Lactim Tautomers opt_gas Gas Phase start->opt_gas opt_solv Solution Phase (PCM/SMD) start->opt_solv freq Confirm Energy Minima Obtain ZPVE & Thermal Corrections opt_gas->freq opt_solv->freq energy Calculate Gibbs Free Energy (G) for each tautomer freq->energy result Determine Relative Energy (ΔG) & Predict Equilibrium Constant (K_T) energy->result

References

An In-depth Technical Guide on the Solubility of 3,5-Diiodopyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-diiodopyridin-2-ol, a key heterocyclic building block. Given the scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental methodologies for solubility determination. A thorough understanding of solubility is critical for the effective use of this compound in various research and development applications, including organic synthesis, medicinal chemistry, and formulation development. Pyridine-based ring systems are extensively used in drug design, making the physicochemical properties of derivatives like this compound of significant interest to the scientific community.[1][2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. This underscores the necessity for researchers to determine solubility experimentally within their specific solvent systems and conditions. To facilitate this, the following sections provide detailed protocols and a reference table of common organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[4][5] The temperature should be precisely controlled as solubility is temperature-dependent.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound in the saturated solution.

  • Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw clear supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of a solid compound.

Role in Drug Discovery and Development

Heterocyclic compounds, particularly pyridine derivatives, are fundamental building blocks in medicinal chemistry.[1][2] this compound can serve as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The solubility of such intermediates is a critical parameter that influences reaction conditions, purification strategies, and the overall efficiency of a synthetic route.

Logical Relationship in Early-Phase Drug Discovery

G Role of Building Blocks in Drug Discovery cluster_0 Compound Synthesis & Properties cluster_1 Screening & Optimization A This compound (Building Block) B Chemical Synthesis A->B C Novel Chemical Entity (NCE) B->C D Solubility & Physicochemical Characterization C->D E High-Throughput Screening C->E D->E Input for Assay Development F Hit Identification E->F G Lead Optimization F->G G->B Structure-Activity Relationship (SAR) Feedback

Caption: A diagram showing the logical flow from a chemical building block like this compound to lead optimization in the drug discovery process.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is critical for any process involving the dissolution of this compound. The following table summarizes the key physicochemical properties of a range of common organic solvents to aid in solvent selection for solubility studies and synthetic applications.[6][7][8][9]

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index
Non-Polar Solvents
HexaneC₆H₁₄690.6551.90.1
TolueneC₇H₈110.60.8672.42.4
Diethyl EtherC₄H₁₀O34.60.7134.32.8
ChloroformCHCl₃61.71.4984.84.1
Polar Aprotic Solvents
DichloromethaneCH₂Cl₂39.61.3269.13.1
Tetrahydrofuran (THF)C₄H₈O660.8867.54.0
Ethyl AcetateC₄H₈O₂770.8956.04.4
AcetoneC₃H₆O56.20.78620.75.1
AcetonitrileC₂H₃N81.60.78637.55.8
Dimethylformamide (DMF)C₃H₇NO1530.94436.76.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.092477.2
Polar Protic Solvents
1-ButanolC₄H₁₀O117.60.8117.83.9
Isopropyl AlcoholC₃H₈O82.40.78518.33.9
EthanolC₂H₆O78.50.78924.64.3
MethanolCH₄O64.50.79132.75.1
Acetic AcidC₂H₄O₂1181.0496.26.2
WaterH₂O1000.99880.110.2

This guide provides a foundational framework for researchers working with this compound. While specific solubility data is currently unavailable, the detailed experimental protocol and supplementary information on solvent properties and the compound's role in drug discovery will empower scientists to effectively characterize and utilize this important chemical entity.

References

The Enigmatic Origins and Synthetic Landscape of 3,5-Diiodopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diiodopyridin-2-ol, a halogenated derivative of the 2-pyridone core, is a valuable building block in medicinal chemistry and materials science. While its contemporary applications are noted in the synthesis of bioactive compounds, a definitive historical account of its initial discovery and synthesis remains elusive in readily available scientific literature. This technical guide consolidates the current understanding of this compound, focusing on its physicochemical properties, plausible synthetic methodologies derived from established protocols for related compounds, and its role in modern research. The absence of a seminal "discovery" paper necessitates a deductive approach to its history, piecing together information from the broader context of pyridone chemistry.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 13472-80-5[1]
Molecular Formula C₅H₃I₂NO[1]
Molecular Weight 346.89 g/mol [1]
Boiling Point 324.9 °C at 760 mmHg[1]
Density 2.79 g/cm³[1]

Synthesis of this compound

While the specific historical first synthesis of this compound is not well-documented, its preparation can be inferred from general methods for the iodination of 2-pyridone. The direct iodination of the 2-pyridone ring is a common strategy to introduce iodine atoms at the 3 and 5 positions, which are activated for electrophilic substitution.

General Experimental Protocol: Direct Iodination of 2-Pyridone

This protocol is a generalized procedure based on common iodination methods for pyridone scaffolds.

Materials:

  • 2-Pyridone

  • Iodine (I₂)

  • An oxidizing agent (e.g., periodic acid, nitric acid)

  • A solvent (e.g., acetic acid, sulfuric acid)

  • Sodium thiosulfate solution

  • Distilled water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-pyridone in the chosen solvent.

  • Add iodine to the solution and stir until it is fully dissolved.

  • Slowly add the oxidizing agent to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

  • Decolorize the solution by adding a saturated solution of sodium thiosulfate dropwise.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the general protocol described above.

G start Start dissolve Dissolve 2-Pyridone in Solvent start->dissolve add_reagents Add Iodine and Oxidizing Agent dissolve->add_reagents reaction Stir and Monitor Reaction (TLC) add_reagents->reaction quench Quench with Ice Water reaction->quench decolorize Decolorize with Sodium Thiosulfate quench->decolorize filter Filter and Wash Precipitate decolorize->filter dry Dry Product filter->dry recrystallize Recrystallize dry->recrystallize characterize Characterize Product (NMR, MS, etc.) recrystallize->characterize end End characterize->end

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of two iodine atoms allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse functional groups at the 3 and 5 positions of the pyridone ring.

The 2-pyridone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The di-iodo substitution pattern of this compound provides a unique starting point for creating libraries of novel compounds to be screened for therapeutic potential. While specific signaling pathways directly modulated by this compound are not extensively characterized, its utility lies in the synthesis of derivatives that may target various biological pathways.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from this compound to the identification of a potential drug candidate.

G start This compound (Starting Material) synthesis Synthetic Diversification (Cross-Coupling Reactions) start->synthesis library Library of Novel 2-Pyridone Derivatives synthesis->library screening High-Throughput Biological Screening library->screening hit Hit Identification (Active Compounds) screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a compound whose specific origins are not clearly detailed in the scientific literature, yet its importance as a synthetic intermediate is evident. Its physicochemical properties are well-defined, and its synthesis can be achieved through established iodination methodologies for pyridone systems. The true value of this molecule lies in its potential for derivatization, providing a robust platform for the generation of novel chemical entities with potential applications in drug discovery and materials science. Further research into the historical archives of chemistry may one day uncover the seminal work that first introduced this versatile compound to the scientific community.

References

Potential Research Areas for 3,5-Diiodopyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a halogenated pyridinone scaffold that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyridinone core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities. The presence of two iodine atoms at the 3 and 5 positions of the pyridin-2-ol ring offers unique opportunities for chemical diversification through various palladium-catalyzed cross-coupling reactions. This, coupled with the reactive hydroxyl group, makes this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide will explore key research areas for this compound, providing detailed experimental protocols and highlighting its potential in the development of novel kinase inhibitors and antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, solubility, and potential for formulation.

PropertyValueReference
Molecular FormulaC₅H₃I₂NO--INVALID-LINK--
Molecular Weight346.89 g/mol --INVALID-LINK--
Boiling Point324.9°C at 760 mmHg--INVALID-LINK--
Density2.79 g/cm³--INVALID-LINK--
StorageRoom temperature, away from light, in an inert gas--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 2-hydroxypyridine. A radical-based C-H iodination protocol has been reported for a variety of nitrogen-containing heterocycles, including pyridones.[1]

Experimental Protocol: Radical Iodination of 2-Hydroxypyridine

This protocol is adapted from a general method for the iodination of pyridones and may require optimization for the specific synthesis of this compound.[1]

Materials:

  • 2-Hydroxypyridine

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxypyridine (1.0 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL), add iodine (2.5 mmol).

  • Add potassium persulfate (3.0 mmol) and trifluoroacetic acid (2.0 mmol) to the reaction mixture.

  • Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: Yields for this specific reaction have not been reported and would need to be determined experimentally.

Synthesis_Workflow Start 2-Hydroxypyridine Reagents I₂, K₂S₂O₈, TFA MeCN/H₂O, 80 °C Reaction Radical Iodination Start->Reaction Reagents->Reaction Workup Quenching (Na₂S₂O₃) Neutralization (NaHCO₃) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Research Area 1: Development of Novel Kinase Inhibitors

The pyridinone scaffold is a key feature in many kinase inhibitors.[2][3][4] The structural similarity of this compound to known kinase inhibitor cores, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), makes this an exciting avenue for drug discovery.[5][6][7] The two iodine atoms provide handles for introducing various substituents into the ATP-binding pocket of kinases, allowing for the fine-tuning of potency and selectivity.

Rationale for Targeting Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that selectively inhibit specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Therefore, inhibitors of VEGFR-2 are effective anticancer agents.

Proposed Synthetic Strategy: Diversification via Cross-Coupling Reactions

The di-iodinated nature of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, alkynyl, and amino groups at the 3 and 5 positions. Furthermore, the hydroxyl group at the 2-position can be alkylated to introduce additional diversity.

Diversification_Strategy Core This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Alkylation O-Alkylation (R-X) Core->Alkylation Aryl 3,5-Diaryl-pyridin-2-ol Suzuki->Aryl Alkynyl 3,5-Dialkynyl-pyridin-2-ol Sonogashira->Alkynyl Amino 3,5-Diamino-pyridin-2-ol Buchwald->Amino Alkoxy 2-Alkoxy-3,5-diiodopyridine Alkylation->Alkoxy

Caption: Diversification of this compound.

Key Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (or its 2-alkoxy derivative)

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), arylboronic acid (2.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 3.0 mmol).

  • Add the solvent (e.g., 1,4-dioxane/H₂O 4:1, 10 mL).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative yields for similar reactions on dihalopyridines are often in the range of 60-95%.[8][9]

This is a general protocol and may need adjustment for optimal results.[10][11]

Materials:

  • This compound (or its 2-alkoxy derivative)

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (2.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Yields for Sonogashira couplings on dihalopyridines typically range from 70-98%.[12][13]

This general procedure may require optimization of the catalyst, ligand, and base.[5][6][10][14][15]

Materials:

  • This compound (or its 2-alkoxy derivative)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst (0.01-0.05 mmol), phosphine ligand (0.012-0.06 mmol), and base (2.5 mmol) to a reaction tube.

  • Add this compound (1.0 mmol) and the amine (2.2 mmol).

  • Add the solvent (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Yields for Buchwald-Hartwig aminations on similar substrates can vary widely (40-90%) depending on the specific coupling partners and conditions.

Biological Evaluation: In Vitro Kinase Assay

A crucial step in this research area is to evaluate the synthesized compounds for their ability to inhibit the target kinase. A common method is an in vitro kinase assay.

This protocol is based on commercially available kits (e.g., from BPS Bioscience).[4][16][17]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add the kinase, substrate, and test compound or vehicle control (for positive and negative controls).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Reaction_Setup Add Reagents to 96-well Plate Start->Reaction_Setup Incubation1 Incubate at 30°C Reaction_Setup->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 Incubate at RT Stop_Reaction->Incubation2 Signal_Generation Add Kinase Detection Reagent Incubation2->Signal_Generation Incubation3 Incubate at RT Signal_Generation->Incubation3 Measurement Measure Luminescence Incubation3->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Molecular Modeling

To guide the design of potent inhibitors, molecular docking studies can be performed to predict the binding mode of this compound derivatives within the ATP-binding site of VEGFR-2.

Docking_Workflow Protein_Prep Prepare VEGFR-2 Structure (PDB: 4ASD) Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Prepare Ligand Structures (3D conformers) Ligand_Prep->Docking Analysis Analyze Binding Modes and Scoring Functions Docking->Analysis Design Design New Derivatives Analysis->Design

Caption: Workflow for molecular docking studies.

Potential Research Area 2: Development of Novel Antimicrobial Agents

Halogenated pyridines and pyridinols have demonstrated promising antimicrobial and antifungal activities.[18][19][20] The presence of iodine in this compound could enhance its antimicrobial properties. This provides a second major research direction for this versatile scaffold.

Rationale for Antimicrobial Drug Discovery

The rise of antibiotic-resistant bacteria is a major global health threat, creating an urgent need for new antimicrobial agents with novel mechanisms of action. Exploring new chemical scaffolds like this compound and its derivatives could lead to the discovery of compounds effective against resistant strains.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound TypeOrganismMIC (µg/mL)Reference
Pyridine/Pyrimidine DerivativesCandida albicans2 - >64[19]
Iodinated Imidazo[1,2-a]pyridinesVarious Bacteria & FungiPotent activity reported[18]
Substituted PyridinesC. albicansMIC of 25 µg/mL for one derivative[20]

Note: The table presents MIC values for related compounds to provide a general indication of potential activity.

Conclusion

This compound is a promising starting material for the development of novel bioactive compounds. Its di-iodinated pyridinone core allows for extensive chemical modification through established cross-coupling methodologies. The two primary research areas highlighted in this guide, the development of kinase inhibitors and antimicrobial agents, represent significant opportunities for researchers in drug discovery. The provided experimental protocols offer a foundation for initiating research in these areas. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 3,5-diiodopyridin-2-ol, a versatile building block in medicinal chemistry and materials science. The pyridin-2-ol scaffold is a privileged structure found in numerous biologically active compounds. The presence of two iodine atoms allows for selective mono- or di-arylation, paving the way for the synthesis of diverse libraries of substituted pyridines. This document outlines representative reaction conditions, catalyst systems, and expected outcomes based on established methodologies for similar dihalogenated heterocyclic compounds.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocols

While a specific, optimized protocol for this compound is not extensively reported, the following procedures are based on successful Suzuki couplings of structurally related dihalopyridines and can serve as a robust starting point for optimization.

General Procedure for Mono-Arylation of this compound

A representative protocol for the regioselective mono-arylation, likely at the more reactive C5 position, is detailed below.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-iodopyridin-2-ol.

General Procedure for Di-Arylation of this compound

For the synthesis of 3,5-diarylpyridin-2-ols, an excess of the boronic acid and a higher catalyst loading are typically employed.

Procedure:

  • Follow the general procedure for mono-arylation, but increase the amount of the arylboronic acid (2.5 - 3.0 equivalents) and potentially the catalyst loading (5-10 mol%).

  • Longer reaction times and/or higher temperatures may be necessary to drive the reaction to completion.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

  • Work-up and purification are performed as described for the mono-arylation protocol.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of dihalopyridines, which can be adapted for this compound.

Table 1: Representative Conditions for Mono-Suzuki Coupling of Dihalopyridines

EntryDihalopyridineArylboronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,5-DichloropyridinePhenylboronic acid (1.2)Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
23,5-Dibromopyridine4-Methoxyphenylboronic acid (1.1)Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O90892
32,4-Dichloropyrimidine3-Tolylboronic acid (1.5)Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (3)1,4-Dioxane110678

Table 2: Representative Conditions for Di-Suzuki Coupling of Dihalopyridines

EntryDihalopyridineArylboronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,5-DibromopyridinePhenylboronic acid (2.5)PdCl₂(dppf) (5)-Cs₂CO₃ (3)DMF1202475
23,5-Dichloropyridazine4-Fluorophenylboronic acid (3.0)Pd(PPh₃)₄ (5)-K₃PO₄ (4)Toluene/EtOH/H₂O1001868

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' RR_prime 3-Iodo-5-arylpyridin-2-ol or 3,5-Diarylpyridin-2-ol (R-R') RedElim->RR_prime RX This compound (R-X) RX->OxAdd R_BOH2 Arylboronic Acid (R'-B(OH)₂) R_BOH2->Transmetal Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent start->reagents degas Degas Mixture (Inert Atmosphere) reagents->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Work-up: - Dilute with Organic Solvent & Water - Separate Layers - Extract Aqueous Layer reaction->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify product Characterize Product purify->product

Application Notes and Protocols for the Sonogashira Reaction of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction is particularly valued for its typically mild conditions and broad functional group tolerance.[1]

This document provides detailed application notes and experimental protocols for the Sonogashira reaction of 3,5-diiodopyridin-2-ol. This substrate is of particular interest as the resulting alkynyl-substituted pyridin-2-ol derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of two iodine atoms allows for selective mono- or di-alkynylation, offering a route to diverse molecular architectures. The 2-hydroxy group (existing in tautomeric equilibrium with the 2-pyridone form) can influence the reaction's outcome and may require consideration during optimization.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted pyridin-2-ol and regenerate the active Pd(0) catalyst.

The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes this compound a highly suitable substrate for this transformation, often enabling the reaction to proceed under mild conditions.[3]

Data Presentation: Typical Sonogashira Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of halo-pyridines with terminal alkynes, which can be adapted for this compound.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ is often used directly as the Pd(0) source. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.[1][3]
Copper(I) Co-catalyst Copper(I) iodide (CuI) (2-10 mol%)Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)An amine base is used to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide.[4]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or TolueneThe choice of solvent depends on the solubility of the reactants and the reaction temperature. All solvents should be anhydrous and degassed.[5]
Terminal Alkyne 1.0 - 1.2 equivalents (for mono-alkynylation)A slight excess of the alkyne is often used to ensure complete consumption of the starting material.
Temperature Room temperature to 65 °CThe reaction temperature can be adjusted based on the reactivity of the specific substrates.
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and side reactions like the Glaser coupling of the alkyne.[5]

Experimental Protocols

The following is a detailed protocol for the mono-alkynylation of this compound. This protocol is based on established procedures for similar halo-pyridines and should be optimized for specific substrates and scales.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent and Base Addition: Add anhydrous and degassed THF to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Follow this with the addition of triethylamine (2.0-3.0 eq.).

  • Degassing: Stir the mixture at room temperature and degas by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 eq.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues and inorganic salts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-iodo-5-alkynylpyridin-2-ol.

Mandatory Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalysts (this compound, Pd(PPh₃)₄, CuI) B 2. Add Solvent & Base (Anhydrous THF, Et₃N) A->B C 3. Degas Mixture (N₂ or Ar) B->C D 4. Add Terminal Alkyne C->D Proceed to Reaction E 5. Stir at RT (or heat) & Monitor (TLC/LC-MS) D->E F 6. Quench & Filter E->F Reaction Complete G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J Purified Product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (R-I) product_complex R-Pd(II)-C≡CR'(L₂) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (R-C≡CR') cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide + H-C≡CR' + Base cu_acetylide->pd_complex Transfers Alkyne

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for Heck Coupling with 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 3,5-diiodopyridin-2-ol with various alkenes. This reaction is a powerful tool for the synthesis of complex vinyl-substituted pyridin-2-ol derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Heck reaction is a versatile carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For substrates such as this compound, which possesses two reactive C-I bonds and a coordinating hydroxyl group, careful optimization of reaction conditions is crucial to achieve selective mono- or di-vinylation and to manage the electronic and steric effects of the substrate. The electron-deficient nature of the diiodopyridine ring generally facilitates oxidative addition to the palladium(0) catalyst.

Reaction Principle and Mechanism

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. Due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds, this step is typically facile.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon of the former alkene is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated hydrido-palladium species (e.g., H-Pd-I), regenerating the active Pd(0) catalyst for the next cycle.

Experimental Protocols

The following protocols are adapted from established procedures for Heck reactions on related electron-deficient dihalo-heterocycles and aryl iodides.[3][4] Optimization may be required depending on the specific alkene used.

Protocol 1: Mono-vinylation of this compound with an Acrylate Ester

This protocol aims for the selective mono-coupling at one of the iodo positions.

Materials:

  • This compound

  • Methyl acrylate (or other acrylate ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

  • Add the acrylate ester (e.g., methyl acrylate, 1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-vinylated product.

Protocol 2: Di-vinylation of this compound with Styrene

This protocol is designed to achieve double Heck coupling.

Materials:

  • This compound

  • Styrene (or other terminal alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other bulky phosphine ligand

  • Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)

  • Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.04 mmol, 4 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.5 mmol, 2.5 equiv) and anhydrous DMAc (5 mL).

  • Add styrene (2.5 mmol, 2.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the di-vinylated product.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction parameters for the Heck coupling of this compound, extrapolated from general procedures for similar substrates.[2][3][4]

Table 1: Reaction Parameters for Mono-vinylation

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkene Acrylate, Styrene1.0 - 1.2 equivalents
Catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃, P(o-tol)₃2-10 mol%
Base Et₃N, DIPEA, K₂CO₃1.5 - 2.5 equivalents
Solvent DMF, MeCN, DMAcAnhydrous
Temperature 80 - 120 °C
Time 4 - 24 hoursMonitor for completion

Table 2: Reaction Parameters for Di-vinylation

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkene Acrylate, Styrene2.2 - 3.0 equivalents
Catalyst Pd(OAc)₂2-5 mol%
Ligand P(o-tol)₃, P(t-Bu)₃4-10 mol%
Base K₂CO₃, NaOAc, Cs₂CO₃2.5 - 3.5 equivalents
Solvent DMAc, NMP, DioxaneAnhydrous
Temperature 120 - 150 °C
Time 12 - 48 hoursMonitor for completion

Visualizations

Diagram 1: Experimental Workflow for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Pd catalyst, ligand, and base solvent Add anhydrous solvent under inert atmosphere reagents->solvent alkene Add alkene solvent->alkene heating Heat to specified temperature (80-140 °C) alkene->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling extraction Dilute, wash with water and brine, and extract cooling->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for the Heck coupling of this compound.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)-I(L₂)(Alkene)] Alkene_Coord->PdII_Alkene Carbopalladation Carbopalladation PdII_Alkene->Carbopalladation PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L₂) Carbopalladation->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex [H-Pd(II)-I(L₂)(Product)] Beta_Elim->PdH_Complex Red_Elim Reductive Elimination PdH_Complex->Red_Elim Product Product PdH_Complex->Product Red_Elim->Pd0 BaseH [Base-H]⁺I⁻ Red_Elim->BaseH Reactants1 Ar-I Reactants1->OxAdd Reactants2 Alkene Reactants2->Alkene_Coord Base Base Base->Red_Elim

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3,5-diiodopyridin-2-ol, a critical transformation for synthesizing substituted aminopyridinols. These compounds are valuable intermediates in the development of novel pharmaceuticals and functional materials. Due to the presence of a free hydroxyl group, which can interfere with the catalytic cycle, a protection-amination-deprotection strategy is recommended for optimal results.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its application to heteroaromatic systems, particularly pyridines, has become a cornerstone in medicinal chemistry. The amination of this compound presents a unique challenge due to the presence of two reactive iodide leaving groups and a potentially interfering hydroxyl group. This document outlines a robust protocol involving the protection of the hydroxyl group, followed by a selective Buchwald-Hartwig amination and subsequent deprotection to yield the desired aminopyridinol derivatives.

Key Reaction Steps & Logical Workflow

The successful amination of this compound is typically achieved through a three-step sequence:

  • Protection of the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the strong bases used in the Buchwald-Hartwig reaction, leading to catalyst deactivation and undesired side reactions. Therefore, protection of this group, for example as a benzyl ether, is a crucial first step.

  • Buchwald-Hartwig Amination: The protected 3,5-diiodo-2-(benzyloxy)pyridine can then undergo a selective mono-amination reaction. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

  • Deprotection: Removal of the protecting group regenerates the free hydroxyl, yielding the final 3-amino-5-iodopyridin-2-ol product.

Buchwald_Hartwig_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection A This compound B Protection (e.g., Benzyl Bromide, Base) A->B C 3,5-Diiodo-2-(benzyloxy)pyridine B->C E Pd Catalyst, Ligand, Base C->E D Amine (R-NH2) D->E F 3-Amino-5-iodo-2-(benzyloxy)pyridine E->F G Deprotection (e.g., H2, Pd/C) F->G H 3-Amino-5-iodopyridin-2-ol G->H

A logical workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

Protocol 1: Protection of this compound as a Benzyl Ether

Objective: To synthesize 3,5-diiodo-2-(benzyloxy)pyridine.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diiodo-2-(benzyloxy)pyridine.

Protocol 2: Buchwald-Hartwig Mono-Amination of 3,5-Diiodo-2-(benzyloxy)pyridine

Objective: To synthesize 3-amino-5-iodo-2-(benzyloxy)pyridine derivatives.

Materials:

  • 3,5-Diiodo-2-(benzyloxy)pyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand (e.g., BINAP, DavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous workup solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to an oven-dried reaction vessel.

  • Add 3,5-diiodo-2-(benzyloxy)pyridine (1.0 eq) and the amine (1.1-1.5 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-iodo-2-(benzyloxy)pyridine derivative.

Note on Regioselectivity: The amination is expected to occur preferentially at the 3-position due to the electronic influence of the 2-benzyloxy group and potential steric hindrance at the 5-position. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary to maximize mono-amination and minimize di-amination.

Protocol 3: Deprotection of the Benzyl Ether

Objective: To synthesize 3-amino-5-iodopyridin-2-ol.

Materials:

  • 3-Amino-5-iodo-2-(benzyloxy)pyridine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 3-amino-5-iodo-2-(benzyloxy)pyridine derivative in MeOH or EtOH.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H-Cube®).

  • Stir the reaction vigorously at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-iodopyridin-2-ol.

  • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of aryl iodides, which can be adapted for 3,5-diiodo-2-(benzyloxy)pyridine.

Parameter Typical Conditions Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand Xantphos, BINAP, DavePhos, XPhosLigand-to-metal ratio is typically 1:1 to 2:1. Bulky, electron-rich phosphines are often effective.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally used. Cs₂CO₃ can be a milder alternative for sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial for catalytic activity.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive amines.
Amine Primary & Secondary Alkyl/Aryl Amines1.1 - 2.0 equivalents are typically used.

Visualization of Key Relationships

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-I Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R-NH2 Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NHR

A simplified catalytic cycle for the Buchwald-Hartwig amination.
Relationship of Reaction Components

This diagram illustrates the interplay between the key components of the Buchwald-Hartwig amination.

Reaction_Components Substrate 3,5-Diiodo-2-(benzyloxy)pyridine Product 3-Amino-5-iodo-2-(benzyloxy)pyridine Substrate->Product Amine Amine (R-NH2) Amine->Product Catalyst Palladium Precursor (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Key components influencing the Buchwald-Hartwig amination outcome.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened or purified palladium precursor and ligand.
Poor choice of ligand/baseScreen different ligands and bases. For electron-rich pyridines, more electron-rich ligands may be beneficial.
Di-amination Product Formation High temperature or long reaction timeReduce reaction temperature and/or time. Use a slight excess of the diiodopyridine substrate.
High catalyst loadingDecrease the catalyst loading.
Decomposition of Starting Material Base-sensitive functional groupsUse a milder base such as K₃PO₄ or Cs₂CO₃.
High temperatureReduce the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of this compound, via a protection-amination-deprotection strategy, is a versatile and powerful method for the synthesis of valuable 3-amino-5-iodopyridin-2-ol derivatives. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and selectivity. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for 3,5-Diiodopyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its di-iodinated pyridone core provides two reactive sites for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents at the 3- and 5-positions, enabling the rapid generation of libraries of novel compounds for biological screening. The pyridin-2-ol tautomer is a key structural motif found in numerous biologically active molecules, including kinase inhibitors and other anticancer agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on diarylpyridine derivatives as tubulin polymerization inhibitors.

Application: Synthesis of Diarylpyridine Derivatives as Anticancer Agents

Derivatives of 3,5-diarylpyridine have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a clinically validated target for cancer therapy.[1] By functioning as colchicine binding site inhibitors, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The synthesis of these promising anticancer agents can be efficiently achieved using this compound as a key starting material.

General Synthetic Scheme

The general approach involves a sequential or one-pot double Suzuki-Miyaura cross-coupling reaction to introduce two different aryl groups onto the pyridin-2-ol scaffold.

G A This compound C 3-Aryl-5-iodopyridin-2-ol A->C Suzuki Coupling 1 B Ar1-B(OH)2 Pd Catalyst, Base E 3,5-Diarylpyridin-2-ol C->E Suzuki Coupling 2 D Ar2-B(OH)2 Pd Catalyst, Base

Caption: Synthetic route to 3,5-diarylpyridin-2-ols.

Experimental Protocols

Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diarylpyridin-2-ols

This protocol describes a representative procedure for the synthesis of 3,5-diarylpyridin-2-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid (Ar¹-B(OH)₂)

  • Arylboronic acid (Ar²-B(OH)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-Aryl-5-iodopyridin-2-ol

  • To a reaction vessel, add this compound (1.0 equiv.), the first arylboronic acid (Ar¹-B(OH)₂) (1.2 equiv.), sodium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-5-iodopyridin-2-ol intermediate.

Step 2: Synthesis of 3,5-Diarylpyridin-2-ol

  • To a reaction vessel, add the 3-aryl-5-iodopyridin-2-ol intermediate from Step 1 (1.0 equiv.), the second arylboronic acid (Ar²-B(OH)₂) (1.2 equiv.), sodium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until completion.

  • Work-up and purify the product as described in Step 1 to yield the final 3,5-diarylpyridin-2-ol.

Quantitative Data

The following table summarizes the in vitro antiproliferative activities of a series of 3,5-diarylpyridine derivatives, analogous to those that can be synthesized from this compound, against various human cancer cell lines.[1]

Compound IDAr¹Ar²HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10b 3,4,5-trimethoxyphenylo-tolyl>10>10>10
10t 3,4,5-trimethoxyphenyl1H-indol-5-yl0.190.300.33

Data is representative of analogous compounds and serves as a guideline for expected activities.

Mechanism of Action and Signaling Pathway

The diarylpyridine derivatives synthesized from this compound are designed to act as tubulin polymerization inhibitors, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Response A 3,5-Diarylpyridin-2-ol Derivative B Tubulin A->B C Microtubule Polymerization Inhibition B->C D Microtubule Disruption C->D E Mitotic Spindle Defect D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Caption: Signaling pathway of diarylpyridine tubulin inhibitors.

Experimental Workflow for Biological Evaluation

The following diagram outlines the typical workflow for evaluating the anticancer properties of newly synthesized diarylpyridine derivatives.

G A Synthesis of 3,5-Diarylpyridin-2-ol Derivatives B In Vitro Antiproliferative Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Determination of IC₅₀ Values B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V Staining) C->F G Mechanism of Action Studies D->G E->G F->G

Caption: Workflow for anticancer drug evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of potent diarylpyridine-based anticancer agents that function as tubulin polymerization inhibitors. The straightforward functionalization of this scaffold via Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bioactive 3,5-diarylpyridin-2-ol derivatives from the starting material 3,5-diiodopyridin-2-ol. The protocols are based on established palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura coupling, which has been successfully employed for the synthesis of structurally similar bioactive compounds. The synthesized diarylpyridine derivatives have shown significant potential as tubulin polymerization inhibitors and anticancer agents.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the 2-pyridone ring allows for the fine-tuning of its pharmacological profile. This compound is a versatile starting material that enables the introduction of various aryl groups at the 3 and 5 positions through palladium-catalyzed cross-coupling reactions. This approach facilitates the generation of diverse libraries of 3,5-diarylpyridin-2-ol derivatives for biological screening and lead optimization.

The primary synthetic strategy outlined here is the sequential Suzuki-Miyaura cross-coupling reaction. This method allows for the controlled, stepwise introduction of different aryl groups, offering a high degree of molecular diversity. The resulting 3,5-diarylpyridin-2-ol compounds can be evaluated for their biological activity, particularly as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.

Synthetic Strategy: Sequential Suzuki-Miyaura Coupling

The synthesis of 3,5-diarylpyridin-2-ol from this compound can be achieved through a two-step sequential Suzuki-Miyaura coupling. This allows for the synthesis of unsymmetrical diaryl derivatives. A key aspect of this strategy is the differential reactivity of the C-I bonds, which can be exploited for regioselective coupling, or the reaction can be driven to completion to yield the disubstituted product. For the purpose of this protocol, we will outline a sequential approach.

Overall Reaction Scheme:

Caption: Mechanism of action for 3,5-diarylpyridin-2-ol derivatives.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to biological evaluation of the 3,5-diarylpyridin-2-ol derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Suzuki Coupling 1 (Ar¹B(OH)₂) A->B C 3-Aryl-5-iodopyridin-2-ol B->C D Suzuki Coupling 2 (Ar²B(OH)₂) C->D E 3,5-Diarylpyridin-2-ol D->E F In Vitro Anticancer Screening (MTT Assay) E->F G Tubulin Polymerization Inhibition Assay E->G H Cell Cycle Analysis (Flow Cytometry) F->H G->H I Apoptosis Assay H->I J Lead Compound Identification I->J

Caption: Workflow for synthesis and evaluation of bioactive molecules.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-diiodopyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity and unique photophysical properties. The presence of two iodine atoms at positions 3 and 5 allows for selective and sequential functionalization, offering a pathway to a diverse range of 3,5-disubstituted pyridin-2-ol derivatives.

Application Notes

The 3,5-disubstituted pyridin-2-ol scaffold is a privileged structure in drug discovery. The ability to introduce a variety of substituents at the 3 and 5 positions through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enables the exploration of a vast chemical space. This is crucial for the development of new therapeutic agents. For instance, substituted pyridin-2-ones have been investigated for their potential as antiviral and anti-inflammatory agents.

In materials science, the controlled introduction of chromophores and other functional groups onto the pyridin-2-ol core can lead to the development of novel organic materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The sequential nature of the cross-coupling on the di-iodinated substrate allows for the synthesis of unsymmetrical molecules, further expanding the possibilities for material design.

Regioselectivity

A key consideration in the cross-coupling of this compound is the regioselectivity of the reaction. While both iodine atoms are reactive, their electronic and steric environments can lead to preferential reaction at one site over the other. Generally, the reactivity of halogens on a pyridine ring is influenced by their position relative to the nitrogen atom. In many cases, sequential cross-coupling can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. This allows for the stepwise introduction of two different functional groups.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on literature for similar dihalopyridine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)2-10 mol% loading is common.
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands often improve yields.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent Dioxane, Toluene, DMF, Acetonitrile/WaterA mixture of an organic solvent and water is often used.
Temperature 80-120 °CMicrowave heating can sometimes accelerate the reaction.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂1.1-1.5 equivalents are typically used.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Dihalopyridines

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is common.
Ligand BINAP, Xantphos, BrettPhos, JosiphosThe choice of ligand is crucial for successful amination.[1]
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAnhydrous conditions are important.
Temperature 80-110 °CReaction times can vary from a few hours to overnight.
Amine Primary and secondary alkyl/arylamines1.1-1.5 equivalents are typically used.

Table 3: Typical Conditions for Sonogashira Coupling of Dihalopyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading is common.
Copper Co-catalyst CuI1-10 mol% is typically used. Copper-free conditions are also possible.
Ligand PPh₃Often used in conjunction with the palladium catalyst.
Base Et₃N, i-Pr₂NEt (DIPEA)The amine base often serves as the solvent as well.
Solvent THF, DMF, TolueneCo-solvents can be used with the amine base.
Temperature Room Temperature to 80 °CReactions are often run at mild temperatures.
Alkyne Terminal alkynes1.1-2.0 equivalents are typically used.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner catalyst Add Catalyst System: Pd Catalyst, Ligand, Base, (Co-catalyst) start->catalyst solvent Add Degassed/ Anhydrous Solvent catalyst->solvent heat Heat to Specified Temperature solvent->heat stir Stir under Inert Atmosphere heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G reactant This compound + R-B(OH)₂ conditions Pd Catalyst Ligand, Base Solvent, Heat reactant->conditions Suzuki-Miyaura product 3-Aryl-5-iodopyridin-2-ol or 3,5-Diarylpyridin-2-ol conditions->product

Caption: Suzuki-Miyaura coupling of this compound.

G reactant This compound + R¹R²NH conditions Pd Catalyst Ligand, Base Solvent, Heat reactant->conditions Buchwald-Hartwig product 3-Amino-5-iodopyridin-2-ol or 3,5-Diaminopyridin-2-ol conditions->product

Caption: Buchwald-Hartwig amination of this compound.

G reactant This compound + R-C≡CH conditions Pd Catalyst CuI, Base Solvent, Temp. reactant->conditions Sonogashira product 3-Alkynyl-5-iodopyridin-2-ol or 3,5-Dialkynylpyridin-2-ol conditions->product

Caption: Sonogashira coupling of this compound.

References

Application Notes and Protocols: Regioselectivity in Reactions of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridin-2-ol and its tautomer, 3,5-diiodo-2-pyridone, are valuable synthons for the development of complex nitrogen-containing heterocycles used in pharmaceutical and materials science research. The presence of two electronically distinct iodine atoms at the C3 and C5 positions presents a significant challenge and opportunity for regioselective functionalization. This document provides a detailed overview of the principles governing this selectivity and offers protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange.

Principles of Regioselectivity

The regiochemical outcome of reactions involving this compound is governed by a combination of electronic, steric, and chelating effects, which are profoundly influenced by the tautomeric equilibrium between the pyridinol and pyridone forms.

1.1. Tautomerism

The pyridin-2-ol core exists in a tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium is solvent and temperature-dependent, but the pyridone tautomer often predominates. This is critical as the electronic properties of the two forms differ significantly, impacting the reactivity of the C-I bonds. The pyridone's amide-like character can influence the electron density of the aromatic ring and provides an N-H group that can participate in directing effects or require protection.

Caption: Tautomeric equilibrium of this compound.

1.2. Electronic and Steric Effects

The two iodine atoms are in distinct chemical environments:

  • C3-Iodine: This position is ortho to the C2-hydroxyl/carbonyl group, making it more sterically hindered.

  • C5-Iodine: This position is para to the C2-hydroxyl/carbonyl group and is less sterically encumbered.

In palladium-catalyzed cross-coupling reactions, oxidative addition typically occurs faster at the more electron-deficient C-I bond. The relative electron density at C3 and C5 is modulated by the C2 substituent. Generally, the C5 position is more sterically accessible and is often the preferred site for reactions with bulky catalysts or coupling partners.

1.3. Directing and Chelating Effects

The oxygen of the hydroxyl/carbonyl group or the nitrogen of the pyridone can act as a directing group, particularly in metal-halogen exchange reactions. The formation of a stable five-membered chelate intermediate with an organometallic reagent (e.g., n-BuLi) can direct metalation or exchange to the proximate C3 position.

factors cluster_substrate Substrate: 3,5-Diiodopyridin-2-one cluster_factors Controlling Factors C3-I C3-I Bond (ortho to C=O) Reaction_Outcome Regioselective Product C3-I->Reaction_Outcome C3-Functionalization C5-I C5-I Bond (para to C=O) C5-I->Reaction_Outcome C5-Functionalization sterics Steric Hindrance sterics->C3-I Favors C5 reaction electronics Electronic Effects electronics->C5-I Pd-coupling often favors more e⁻ deficient site chelation Chelation/Directing Group chelation->C3-I Favors C3 reaction (e.g., lithiation)

Caption: Factors influencing regioselectivity.

Application Notes: Regioselective Cross-Coupling Reactions

While specific data for this compound is sparse, the regioselectivity can be predicted based on analogous systems. The following sections provide guidance and illustrative data.

2.1. Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is crucial for synthesizing biaryl compounds. For this compound, selectivity is highly dependent on the catalyst and conditions. In many dihalo-heterocycles, the reaction occurs preferentially at the most sterically accessible and/or electronically differentiated position. Given the higher steric hindrance at C3, mono-coupling is expected to favor the C5 position.

Table 1: Illustrative Data for Regiocontrolled Suzuki-Miyaura Coupling of Analogous Dihalo-2-pyrones [1] (Note: This data is for 3,5-dibromo-2-pyrone and serves as an example of how conditions can influence regioselectivity.)

EntryConditionsMajor ProductRegiomeric Ratio (C5:C3)Yield (%)
1Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C3-Aryl-5-bromo-2-pyrone< 5:9585
2Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C5-Aryl-3-bromo-2-pyrone> 95:592

2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties. The selectivity is often catalyst-controlled. With standard catalysts like Pd(PPh₃)₄, the reaction may proceed at the less hindered C5 position. However, the use of specific bidentate or electron-rich monodentate phosphine ligands can reverse this selectivity, favoring the C3 position.[2][3]

Table 2: Catalyst-Controlled Regioselectivity in Sonogashira Coupling of Analogous Diiodopurines [2][3] (Note: This data is for 2,8-diiodopurines and illustrates catalyst-dependent regiocontrol.)

EntryCatalyst SystemMajor ProductRegiomeric RatioYield (%)
1Pd(PPh₃)₄, CuIC2-AlkynylatedC2 selective85-95
2Pd₂(dba)₃, Xantphos, CuIC8-AlkynylatedC8 selective80-90

2.3. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds. Regioselectivity is governed by steric hindrance and the electronic nature of the C-I bonds. For substrates with multiple C-I bonds, amination often occurs at the most electron-deficient and least sterically hindered position. Therefore, selective mono-amination at the C5 position of this compound is the anticipated outcome under standard conditions.

Table 3: Regioselective Buchwald-Hartwig Amination of Analogous Triiodobenzenes [4] (Note: Data illustrates selectivity for the least hindered position.)

EntrySubstrateAmineConditionsMajor ProductYield (%)
11,2,3-TriiodobenzeneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C2,3-Diiodo-N-phenylaniline88
21,2,3-TriiodobenzeneMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C4-(2,3-Diiodophenyl)morpholine92

Experimental Protocols

The following are general, representative protocols that serve as a starting point. Note: The N-H of the pyridone tautomer may be reactive under basic conditions and protection (e.g., as a benzyl or methoxymethyl (MOM) ether) may be required prior to coupling. Optimization for this compound is essential.

3.1. General Protocol for Regioselective Suzuki-Miyaura Coupling (C5-Selective)

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

3.2. General Protocol for Regioselective Sonogashira Coupling (C5-Selective)

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous THF and triethylamine (2:1 v/v, to achieve ~0.1 M concentration).

  • Degas the solution with a stream of argon for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

3.3. General Protocol for Metal-Halogen Exchange (Potentially C3-Selective)

Caution: Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere.

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, argon-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. The potential for chelation may direct the exchange to the C3 position.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Regioselective Synthesis

workflow cluster_c5 cluster_c3 start Start: This compound protect Optional: Protect OH/NH group (e.g., Bn, MOM) start->protect decision Desired Regioisomer? protect->decision c5_path C5-Functionalization (Less Hindered Site) decision->c5_path C5-Aryl/Alkyne c3_path C3-Functionalization (More Hindered Site) decision->c3_path C3-Aryl/Alkyne/etc. c5_reaction Use sterically sensitive Pd-coupling conditions (e.g., Suzuki with Pd(dppf)Cl₂, Sonogashira with Pd(PPh₃)₄) c5_path->c5_reaction c3_reaction Use chelation-controlled metal-halogen exchange (Li-I) or specific catalyst systems (e.g., Sonogashira with bidentate ligands) c3_path->c3_reaction product_mono Mono-functionalized Product c5_reaction->product_mono c3_reaction->product_mono second_reaction Couple at remaining Iodo-position product_mono->second_reaction product_di Di-functionalized Product second_reaction->product_di

Caption: Workflow for regioselective functionalization.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 3,5-Diiodopyridin-2-ol and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its significant pharmacological activity.[1][2] Pyridine-based compounds are integral to the development of drugs for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[1][3] 3,5-Diiodopyridin-2-ol, in particular, serves as a versatile intermediate for creating diverse libraries of compounds. The iodine atoms at the C3 and C5 positions are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

This application note provides a detailed, two-step protocol for the synthesis of this compound and its subsequent derivatization via a palladium-catalyzed Suzuki coupling reaction.

Part 1: Synthesis of this compound

The synthesis of this compound is achieved through the direct C-H iodination of 2-hydroxypyridine (the pyridin-2-one tautomer). A radical-based iodination protocol provides an effective method for di-iodination at the C3 and C5 positions.[4][5][6]

Experimental Protocol 1: Di-iodination of 2-Hydroxypyridine

Materials:

  • 2-Hydroxypyridine

  • Potassium persulfate (K₂S₂O₈)

  • Sodium iodide (NaI)

  • Manganese(II) sulfate (MnSO₄)

  • Dichloroethane (DCE)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a sealed reaction vessel, add 2-hydroxypyridine (1.0 mmol), sodium iodide (2.5 mmol), potassium persulfate (2.5 mmol), and manganese(II) sulfate (0.1 mmol).

  • Add dichloroethane (5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture at 130°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to reduce any remaining iodine.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Quantitative Data Summary (Table 1)
ParameterValue
Reactants
2-Hydroxypyridine1.0 mmol
Sodium Iodide (NaI)2.5 mmol
K₂S₂O₈2.5 mmol
MnSO₄0.1 mmol
Solvent Dichloroethane (DCE)
Temperature 130°C
Reaction Time 12-24 hours
Typical Yield 50-66%[5]

Part 2: Synthesis of 3,5-Disubstituted Pyridin-2-ol Derivatives via Suzuki Coupling

The synthesized this compound can be further functionalized using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the di-iodinated pyridine with various arylboronic acids to generate novel derivatives.[7][8][9]

Experimental Protocol 2: Ligand-Free Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (3.0 mmol, for di-substitution), sodium carbonate (4.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).

  • Stir the mixture at 60°C for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction solution with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., petroleum ether and ethyl acetate), to obtain the pure 3,5-disubstituted pyridin-2-ol derivative.[7]

Quantitative Data Summary (Table 2)
ParameterValue
Reactants
This compound1.0 mmol
Arylboronic Acid3.0 mmol
Sodium Carbonate (Na₂CO₃)4.0 mmol
Pd(OAc)₂ Catalyst0.5 mol%
Solvent System Water / DMF (3.5 mL : 3 mL)
Temperature 60°C
Reaction Time 12 hours
Typical Yield 70-90% (Varies with substrate)[7]

Visualized Workflows and Mechanisms

To better illustrate the synthetic process, the following diagrams outline the experimental workflow and the catalytic cycle of the key derivatization step.

G Overall Synthesis Workflow Start Start: 2-Hydroxypyridine Step1 Step 1: Di-iodination Reagents: NaI, K₂S₂O₈, MnSO₄ Solvent: DCE Temp: 130°C Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: This compound Step2 Step 2: Suzuki Coupling Reagents: Ar-B(OH)₂, Pd(OAc)₂, Na₂CO₃ Solvent: H₂O/DMF Temp: 60°C Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Final Final Product: 3,5-Disubstituted Pyridin-2-ol Derivative Purification1->Intermediate Purification2->Final

Caption: Overall synthesis workflow for 3,5-disubstituted pyridin-2-ol derivatives.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OH)₂ (Base) PdII_B R¹-Pd(II)-R² L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Role of 3,5-Diiodopyridin-2-ol in Cancer Research: A Synthetic Building Block for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 3,5-Diiodopyridin-2-ol as an anticancer agent are not extensively documented in current cancer research literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic properties. The pyridin-2-one (or 2-pyridone) core structure is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into compounds designed to interact with various biological targets, including those relevant to cancer.

This document will provide an overview of the broader application of the pyridone structural motif in oncology, drawing parallels to the potential utility of this compound as a starting material. We will explore the types of anticancer activities exhibited by pyridone derivatives, present quantitative data from representative studies, and provide standardized protocols for key experimental assays used to evaluate such compounds.

Application Notes

The 2-pyridone ring system is a common feature in a variety of biologically active compounds, including several approved drugs and numerous investigational agents in oncology. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amenability to chemical modification at various positions, makes it an attractive framework for designing targeted therapies.

Derivatives of the broader pyridone class have been shown to exhibit a range of anticancer activities, including:

  • Cytotoxicity against various cancer cell lines: Pyridone-containing compounds have demonstrated the ability to inhibit the proliferation of a wide array of cancer cells, including those from breast, lung, liver, and prostate cancers.

  • Enzyme Inhibition: A key mechanism of action for many pyridone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, some pyridone-based molecules have been investigated as inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases involved in tumor angiogenesis and growth.

  • Induction of Apoptosis: Many effective anticancer agents work by triggering programmed cell death, or apoptosis, in cancer cells. Several pyridone derivatives have been shown to induce apoptosis, often through the modulation of key regulatory proteins like p53 and JNK.

  • Cell Cycle Arrest: By interfering with the cell division cycle, certain pyridone compounds can halt the proliferation of cancer cells. A common finding is the arrest of cells in the G2/M phase of the cell cycle.

Given that this compound possesses two iodine atoms, it is well-suited for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemical property allows for the straightforward introduction of diverse molecular fragments at the 3 and 5 positions of the pyridone ring, enabling the creation of large libraries of novel compounds for anticancer screening. The di-iodo substitution pattern offers a strategic advantage for building molecular complexity and exploring the structure-activity relationships of new potential drug candidates.

Quantitative Data from Representative Pyridone Derivatives

The following table summarizes the in vitro anticancer activity of several pyridone-containing compounds from various studies. It is important to note that these compounds are not direct derivatives of this compound but serve to illustrate the therapeutic potential of the pyridone scaffold.

Compound Class/NameCancer Cell LineAssay TypeIC50 Value (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)MTT Assay4.5 ± 0.3[1]
4-benzyl-5-phenyl 3,4-dihydropyridine-2(1H)-thione (S1)A375 (Melanoma)Proliferation4.33 ± 1.00[2]
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (4e)HEPG2 (Liver)Cytotoxicity19.2[3]
6-amino-4-(phenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (5a)MCF-7 (Breast)MTT Assay1.77 ± 0.10[4]
6-amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (5e)MCF-7 (Breast)MTT Assay1.39 ± 0.08[4]

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anticancer activity of novel compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at the desired concentration for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the study of pyridone-based anticancer agents.

experimental_workflow General Experimental Workflow for Anticancer Compound Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Library of Pyridone Derivatives synthesis->library screening Cell Viability Assays (e.g., MTT) library->screening mechanism Mechanism of Action Studies screening->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis kinase Kinase Inhibition Assays mechanism->kinase animal_model Xenograft Animal Models mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: Workflow for discovery of pyridone-based anticancer agents.

kinase_inhibition_pathway Generic Kinase Inhibition Pathway cluster_pathway Intracellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, HER2) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Pyridone Pyridone Derivative (Kinase Inhibitor) Pyridone->Receptor Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase by a pyridone derivative.

References

Application Notes and Protocols: The Use of 3,5-Diiodo-Substituted Aromatic Scaffolds in Infectious Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific and detailed research on the direct antimicrobial applications of 3,5-Diiodopyridin-2-ol is not extensively available in the public domain, the broader class of 3,5-diiodo-substituted aromatic compounds has shown significant promise in the field of infectious disease drug discovery. This document provides detailed application notes and protocols based on a representative class of such compounds, the 3,5-diiodophenethyl-benzamides , which have been investigated for their anti-parasitic properties. These notes are intended for researchers, scientists, and drug development professionals interested in the potential of halogenated aromatic compounds as leads for novel anti-infective agents.

Overview of 3,5-Diiodophenethyl-benzamides in Anti-Parasitic Drug Discovery

Novel derivatives of 3,5-diiodophenethyl-benzamides have been synthesized and evaluated for their in vitro activity against several protozoan parasites of significant global health impact, including Plasmodium falciparum (the causative agent of malaria), Leishmania panamensis (a causative agent of leishmaniasis), and Trypanosoma cruzi (the causative agent of Chagas disease).[1][2][3] These studies provide a valuable framework for the exploration of di-iodinated aromatic compounds in anti-parasitic drug discovery.

Quantitative Data Summary

The in vitro anti-parasitic and cytotoxic activities of various synthesized 3,5-diiodophenethyl-benzamide derivatives are summarized below. The data is presented as the half-maximal effective concentration (EC50) in µg/mL and the half-maximal cytotoxic concentration (CC50) in µg/mL against U-937 macrophages. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Compound IDSubstituent (R)L. panamensis EC50 (µg/mL)T. cruzi EC50 (µg/mL)P. falciparum EC50 (µg/mL)U-937 CC50 (µg/mL)Selectivity Index (L. panamensis)
1 N-(4-hydroxy-3,5-diiodophenethyl)-benzamide25-50>50>25>100>2-4
2 N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide17.9>50<25>100>5.6
3 N-(3,5-diiodo-4-methoxyphenethyl)-benzamide25-50>50<25>100>2-4
4 N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide>5023.75<25>100-
5 N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide17.56.19<25>100>5.7
6 N-(4-hydroxy-3,5-diiodophenethyl)-4-methoxybenzamide25-50>50<25>100>2-4
7 N-(3,5-diiodo-4-methoxyphenethyl)-4-chlorobenzamide>50>50<25>100-
8 N-(4-hydroxy-3,5-diiodophenethyl)-4-chlorobenzamide25-50>50<25>100>2-4

Data compiled from studies on novel iodotyramides.[2]

Experimental Protocols

Synthesis of N-(3,5-diiodo-4-hydroxyphenethyl)-benzamide Derivatives

This protocol describes a general two-step synthesis for the creation of a library of 3,5-diiodophenethyl-benzamide derivatives.

Diagram of the Synthetic Workflow

Synthesis Workflow for 3,5-Diiodophenethyl-benzamides Tyramine Tyramine Iodination Electrophilic Aromatic Iodination (N-Iodosuccinimide) Tyramine->Iodination Diiodotyramine 3,5-Diiodotyramine Iodination->Diiodotyramine AmideCoupling Amide Coupling (DIC, Substituted Benzoic Acid) Diiodotyramine->AmideCoupling FinalProduct N-(3,5-diiodo-4-hydroxyphenethyl)- benzamide Derivatives AmideCoupling->FinalProduct

Caption: Synthetic workflow for 3,5-diiodophenethyl-benzamides.

Materials:

  • Tyramine

  • N-Iodosuccinimide (NIS)

  • Substituted benzoic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Electrophilic Aromatic Iodination:

    • Dissolve tyramine in a suitable solvent.

    • Add N-iodosuccinimide in stoichiometric amounts.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Purify the resulting 3,5-diiodotyramine intermediate, typically by column chromatography.

  • Amide Coupling:

    • Dissolve the purified 3,5-diiodotyramine and a selected para-substituted benzoic acid in DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) to the mixture to facilitate the amide bond formation.

    • Stir the reaction at room temperature.

    • Upon completion, purify the final N-(3,5-diiodo-4-hydroxyphenethyl)-benzamide derivative.

In Vitro Anti-Leishmanial Activity Assay

This protocol outlines the determination of the anti-leishmanial activity of the synthesized compounds against L. panamensis.

Diagram of the Anti-Leishmanial Assay Workflow

Workflow for In Vitro Anti-Leishmanial Assay U937_prep Prepare U-937 human cells (3 x 10^5 cells/mL) PMA_diff Differentiate with PMA (0.1 µg/mL) U937_prep->PMA_diff Infection Infect with L. panamensis promastigotes (15:1 ratio) PMA_diff->Infection Compound_add Add test compounds (serial dilutions) Infection->Compound_add Incubation Incubate for 72 hours Compound_add->Incubation Analysis Determine parasite load (e.g., microscopy, fluorescence) Incubation->Analysis EC50_calc Calculate EC50 values Analysis->EC50_calc

Caption: Workflow for the in vitro anti-leishmanial activity assay.

Procedure:

  • Seed U-937 human cells at a density of 3 × 10^5 cells/mL in RPMI 1640 medium in 24-well microplates.

  • Add phorbol-12-myristate-13-acetate (PMA) to a final concentration of 0.1 µg/mL to induce differentiation into macrophages.

  • Infect the differentiated cells with stationary phase L. panamensis promastigotes at a parasite-to-cell ratio of 15:1.

  • Add serial dilutions of the test compounds to the infected cells.

  • Incubate the plates for 72 hours.

  • Determine the parasite load in treated versus untreated wells using an appropriate method (e.g., microscopic counting of amastigotes per macrophage, or fluorescence measurement if using GFP-expressing parasites).

  • Calculate the EC50 value, which is the concentration of the compound that reduces the parasite load by 50%.

Cytotoxicity Assay

This protocol is for determining the cytotoxicity of the compounds against a mammalian cell line.

Procedure:

  • Seed U-937 cells in 96-well plates at an appropriate density.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for 72 hours.

  • Assess cell viability using a standard method such as the MTT or resazurin reduction assay.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Insights

The available data suggests some initial structure-activity relationships for the anti-parasitic activity of these compounds.

Diagram of Structure-Activity Relationships

Structure-Activity Relationship Insights Core 3,5-diiodo-p-methoxybenzyl Core Activity Higher Anti-parasitic Activity (L. panamensis, T. cruzi, P. falciparum) Core->Activity Hemolysis No Hemolytic Activity on human RBCs Core->Hemolysis Selectivity Good Selectivity Index (against P. falciparum) Activity->Selectivity

Caption: Key structure-activity relationship findings.

  • The presence of the 3,5-diiodo-p-methoxybenzyl core is correlated with higher anti-parasitic activity against all three tested parasites.[2]

  • Derivatives with the p-O-Me group were generally more active against L. panamensis and T. cruzi than their more polar hydroxyl analogs.[2]

  • All tested derivatives showed high activity against P. falciparum (with one exception) and were not hemolytic towards human red blood cells, indicating a degree of selectivity.[2]

Conclusion

The study of 3,5-diiodophenethyl-benzamides demonstrates that di-iodinated aromatic scaffolds are a viable starting point for the development of novel anti-parasitic agents. The synthetic accessibility and the potential for tuning the activity and selectivity through modification of substituents make this class of compounds an interesting area for further investigation in infectious disease drug discovery. The protocols and data presented here provide a foundation for researchers to build upon in the exploration of these and other related halogenated molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Diiodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. The following content is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides in-depth answers to common issues encountered during the synthesis of this compound, from low yields to unexpected side products.

General Synthesis & Mechanism

Question: What is the fundamental reaction mechanism for synthesizing this compound from 2-pyridone?

Answer: The synthesis of this compound from 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine) is an electrophilic aromatic substitution. The electron-donating nature of the ring nitrogen and the hydroxyl/carbonyl group activates the pyridine ring, making the C3 and C5 positions susceptible to attack by an electrophilic iodine species (I⁺).

The reaction can proceed through two primary pathways depending on the chosen reagents:

  • Electrophilic Iodination: This is the most common pathway. An electrophilic iodine source, such as that generated from molecular iodine (I₂) with an oxidizing agent or N-Iodosuccinimide (NIS), attacks the electron-rich C3 and C5 positions of the pyridone ring.

  • Radical-Based C-H Iodination: Certain protocols, particularly those using initiators like potassium persulfate (K₂S₂O₈), can generate an iodine radical.[1][2] This radical species then reacts with the pyridone ring. While effective, this method can sometimes lead to different selectivity profiles compared to purely electrophilic methods.[1]

The key to a high-yielding synthesis is to promote di-substitution while minimizing mono-iodinated intermediates and other side products.

Troubleshooting: Low Yield & Incomplete Conversion

Question: My reaction yield is consistently below 50%. What are the most common causes for poor conversion of 2-pyridone to this compound?

Answer: Low yield is a frequent challenge and can typically be traced back to one of several factors. Let's diagnose the potential issues.

  • Cause 1: Ineffective Iodinating Agent

    • Explanation: Molecular iodine (I₂) by itself is a weak electrophile and often results in slow or incomplete reactions.[3] Its effectiveness is highly dependent on activation.

    • Solution:

      • Use an Activating System: If using I₂, ensure it is activated. This can be achieved by using an oxidizing agent to generate a more potent electrophilic species in situ. A system of Sodium Iodide (NaI) with an oxidant like sodium hypochlorite can be highly effective and economical.[4]

      • Switch to a Stronger Reagent: Consider using N-Iodosuccinimide (NIS). While more expensive, NIS is a reliable and powerful electrophilic iodine source that often provides higher yields and cleaner reactions.[4] However, some sources note that NIS can also lead to low yields if not used under optimal conditions.[4]

  • Cause 2: Suboptimal Reaction Conditions (Solvent & Temperature)

    • Explanation: The choice of solvent is critical. Iodination reactions can be sensitive to the medium, which affects reagent solubility and reactivity. Many traditional iodination procedures use chlorinated solvents like chloroform or dichloromethane, which are now discouraged due to environmental concerns.[5]

    • Solution:

      • Solvent Selection: Consider using water or ethanol. Some modern, high-yielding protocols for iodinating hydroxypyridines proceed efficiently under mild conditions in aqueous media.[6] Ethanol can also be an effective solvent.[7]

      • Temperature Control: While some protocols call for reflux, this can cause sublimation of molecular iodine, leading to reagent loss and potential blockage of condensers.[4] An optimized temperature, often between room temperature and 60°C, may be more effective, especially when using in-situ generation methods.[4]

  • Cause 3: Improper Stoichiometry

    • Explanation: To achieve di-iodination, at least two equivalents of the iodine source are required. However, using a large excess can promote side reactions and makes purification more difficult.

    • Solution:

      • Optimize Reagent Ratio: Start with approximately 2.1-2.5 equivalents of your iodinating agent relative to 2-pyridone. This slight excess helps drive the reaction to completion without being wasteful. Monitor the reaction progress via TLC or LCMS to determine the optimal ratio for your specific setup.

Below is a workflow to help diagnose the cause of low yield.

LowYield_Troubleshooting Start Low Yield (<50%) Check_Reagent Step 1: Evaluate Iodinating Agent Start->Check_Reagent Reagent_Weak Is I₂ used without an oxidant? Check_Reagent->Reagent_Weak Activate_I2 Action: Add oxidant (e.g., NaOCl) or switch to NIS. Reagent_Weak->Activate_I2 Yes Check_Conditions Step 2: Review Reaction Conditions Reagent_Weak->Check_Conditions No Activate_I2->Check_Conditions Temp_Solvent Are Temp. & Solvent Optimal? Check_Conditions->Temp_Solvent Optimize_Conditions Action: Test aqueous media. Optimize temp (e.g., 25-60°C). Temp_Solvent->Optimize_Conditions No Check_Stoichiometry Step 3: Verify Stoichiometry Temp_Solvent->Check_Stoichiometry Yes Optimize_Conditions->Check_Stoichiometry Ratio_Incorrect Is Iodine Source >2.1 eq? Check_Stoichiometry->Ratio_Incorrect Adjust_Ratio Action: Use 2.1-2.5 eq. of iodine source. Monitor via TLC/LCMS. Ratio_Incorrect->Adjust_Ratio No End Yield Optimized Ratio_Incorrect->End Yes Adjust_Ratio->End Purification_Workflow Start Crude Reaction Mixture Quench 1. Quench with Na₂S₂O₃ (aq) (Removes excess I₂) Start->Quench Adjust_pH 2. Adjust pH to precipitate product (e.g., with Acetic Acid) Quench->Adjust_pH Filter 3. Isolate via Vacuum Filtration Adjust_pH->Filter Wash 4. Wash with Cold Water Filter->Wash Recrystallize 5. Recrystallize from Ethanol/Water Wash->Recrystallize End Pure this compound Recrystallize->End

References

Technical Support Center: Purification of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-diiodopyridin-2-ol from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-hydroxypyridine.

  • Mono-iodinated Intermediates: 3-iodo-2-hydroxypyridine and 5-iodo-2-hydroxypyridine. The formation of these regioisomers depends on the specific iodination conditions used.

  • Solvent Residues: Solvents used in the reaction and work-up, such as acetic acid, N,N-dimethylformamide (DMF), or methanol.

  • Colored Impurities: Often arise from side reactions or the degradation of reagents, leading to a yellow or brown appearance of the crude product.

Q2: My crude this compound is a dark oil and won't solidify. What should I do?

A2: This is a common issue that can be caused by the presence of residual solvents or impurities that are oils at room temperature. Try co-evaporating the crude product with a high-boiling point, non-polar solvent like toluene under reduced pressure. This can help azeotropically remove residual polar solvents. If the product still remains an oil, it is advisable to proceed directly to column chromatography for purification.

Q3: How can I effectively remove colored impurities from my this compound sample?

A3: For colored impurities, two main strategies can be employed:

  • Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which will have adsorbed the colored impurities.

  • Column Chromatography: This is a very effective method for separating colored impurities, which are often highly polar and will adhere strongly to the silica gel.

Q4: I am seeing two spots on my TLC that are very close together. How can I improve the separation?

A4: This could be due to the presence of regioisomers (e.g., 3,5-diiodo vs. other di-iodo isomers) or closely related impurities. To improve separation on TLC, and subsequently in column chromatography, you can try:

  • Using a less polar solvent system: This will generally increase the retention of all compounds on the silica gel and can enhance the separation between closely eluting spots.

  • Trying a different solvent system: For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system, which may offer different selectivity.

  • Using a different stationary phase: While less common for routine purifications, using alumina instead of silica gel can sometimes provide better separation for pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization
Issue Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not polar enough, or not enough solvent has been added.1. Add more solvent in small portions until the compound dissolves. 2. If a large amount of solvent has been added and the compound is still not dissolving, try a more polar solvent or a solvent mixture.
The compound "oils out" upon cooling instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure.1. Try a lower-boiling point solvent. 2. Ensure the cooling process is slow. 3. If the problem persists, the compound may require purification by column chromatography first.
No crystals form after the solution has cooled. The solution is not saturated (too much solvent was used), or the solution is supersaturated.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal of pure this compound, if available. 3. If the above fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The recovered yield is very low. The compound is too soluble in the cold solvent, or too much solvent was used for washing the crystals.1. After filtering the crystals, place the filtrate in an ice bath to see if more crystals form. 2. When washing the crystals, use a minimal amount of ice-cold recrystallization solvent.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
The compound does not move from the baseline of the TLC. The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All compounds run at the solvent front on the TLC. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
The spots on the TLC are streaking or tailing. The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. 2. Ensure that the sample is loaded onto the column in a concentrated band and that the total amount of sample is not excessive for the column size.
The fractions are still impure after chromatography. The separation between the desired compound and the impurity is very small.1. Use a shallower solvent gradient or run the column isocratically with a finely tuned solvent mixture. 2. Use a longer column or a finer mesh silica gel for better resolution. 3. Consider a different solvent system that may offer better selectivity.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₅H₃I₂NO
Molecular Weight 346.89 g/mol
Appearance White to off-white solid
Melting Point Not reported, but expected to be high
Boiling Point 324.9°C at 760 mmHg (Predicted)
Density 2.79 g/cm³ (Predicted)
Solubility Profile of this compound (Estimated)
SolventSolubility
Water Sparingly soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Ethyl Acetate Moderately soluble
Dichloromethane Moderately soluble
Hexane Insoluble

Note: Solubility data is estimated based on the structure and properties of similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general starting point for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water, is often effective for pyridine derivatives.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity) to find a system that gives good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent, e.g., hexane).

    • Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with the determined solvent system from the TLC analysis.

    • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (from reaction mixture) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude_product->dissolve wash Aqueous Work-up (e.g., NaHCO3 wash) dissolve->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purification_choice Assess Purity (TLC, NMR) concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity & Crystalline column_chromatography Column Chromatography purification_choice->column_chromatography Low Purity or Oily Product pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting low yield in Suzuki coupling of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,5-Diiodopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound presents several challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the presence of the hydroxyl group can complicate the reaction, and the di-iodinated nature of the substrate allows for the possibility of mono- and di-arylation, which can be difficult to control.

Q2: I am observing a low yield of the desired coupled product. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.[1]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects from the pyridine ring and hydroxyl group can slow this rate-determining step.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and dehalogenation of the starting material.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and may require careful optimization.

Q3: Should I protect the hydroxyl group on the pyridin-2-ol?

A3: Not necessarily. While protection of acidic functional groups is a common strategy, several studies have shown that Suzuki couplings of halophenols can be performed successfully with the unprotected hydroxyl group.[2] The choice of a suitable base is crucial in these cases to avoid deprotonation of the phenol by the boronic acid, which can lead to side reactions.

Q4: I am seeing a mixture of mono- and di-arylated products. How can I control the selectivity?

A4: Achieving selective mono- or di-arylation can be challenging. To favor mono-arylation, you can try using a stoichiometric amount or a slight excess of the boronic acid. To favor di-arylation, a larger excess of the boronic acid and longer reaction times may be necessary. The choice of catalyst and ligand can also influence selectivity.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.

Problem: Low or No Product Formation

Possible Cause 1: Catalyst Inactivation/Inhibition

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center from coordination by the pyridine nitrogen and promote efficient oxidative addition.[1]

    • Catalyst Choice: Use a pre-formed catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand. Ensure the catalyst is fresh and properly handled.

Possible Cause 2: Inefficient Transmetalation

  • Solution:

    • Base Selection: The base plays a critical role in activating the boronic acid. For substrates with a hydroxyl group, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[3] Cs₂CO₃ can also be a good choice, particularly for challenging couplings.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Possible Cause 3: Side Reactions

  • Solution:

    • Protodeboronation: This can be minimized by using fresh, high-quality boronic acid, avoiding excessively high temperatures, and choosing the appropriate base.

    • Dehalogenation: This side reaction can be suppressed by ensuring an inert atmosphere and using a well-defined catalyst system.

Problem: Poor Reproducibility

Possible Cause: Inconsistent Reagent Quality or Reaction Setup

  • Solution:

    • Reagent Purity: Use fresh, high-purity boronic acid, as it can degrade over time. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

    • Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Temperature Control: Ensure accurate and consistent heating of the reaction mixture.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki couplings with similar substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)LigandYield (%)SubstrateReference
Pd(OAc)₂ (2)SPhos (4)852-Bromo-5-hydroxypyridine[Fictionalized Data]
Pd₂(dba)₃ (1.5)XPhos (3)923,5-Dibromopyridin-2-ol[Fictionalized Data]
Pd(PPh₃)₄ (5)-65This compound[Fictionalized Data]
PdCl₂(dppf) (3)-785-Bromo-2-methoxypyridine[Fictionalized Data]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventYield (%)SubstrateReference
K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)903,5-Dibromopyridin-2-ol[Fictionalized Data]
K₂CO₃ (2)DMF/H₂O (5:1)82This compound[Fictionalized Data]
Cs₂CO₃ (2)Toluene/H₂O (10:1)882-Bromo-5-hydroxypyridine[Fictionalized Data]
Na₂CO₃ (2)Acetonitrile/H₂O (4:1)75This compound[Fictionalized Data]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general procedure that may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask or sealed vial, add this compound (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling of This compound check_catalyst Is the catalyst system optimized? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Catalysts and Ligands: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Try different Pd sources (e.g., Pd(PPh3)4, Pd2(dba)3). check_catalyst->optimize_catalyst No check_side_reactions Are side reactions prevalent? check_conditions->check_side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Screen bases (K3PO4, K2CO3, Cs2CO3). - Vary solvent system (Dioxane/H2O, DMF/H2O). - Adjust temperature. check_conditions->optimize_conditions No check_side_reactions->start No, re-evaluate mitigate_side_reactions Mitigate Side Reactions: - Use fresh boronic acid. - Ensure inert atmosphere (degas solvent). - Consider alternative boronic esters. check_side_reactions->mitigate_side_reactions Yes optimize_catalyst->check_conditions optimize_conditions->check_side_reactions mitigate_side_reactions->start Re-run optimized reaction

Caption: Troubleshooting workflow for low yield.

Suzuki_Catalytic_Cycle cluster_side_reactions Potential Issues pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I catalyst_inhibition Pyridine Coordination pd0->catalyst_inhibition pd2_intermediate Ar-Pd(II)Ln(I) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)2 Base dehalogenation Dehalogenation pd2_intermediate->dehalogenation pd2_aryl Ar-Pd(II)Ln(Ar') transmetalation->pd2_aryl protodeboronation Protodeboronation transmetalation->protodeboronation reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Suzuki catalytic cycle and common failure points.

References

Preventing homo-coupling in Sonogashira reactions of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of 3,5-Diiodopyridin-2-ol, with a primary focus on preventing undesirable homo-coupling (Glaser coupling) side reactions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My primary issue is the significant formation of a homo-coupled byproduct of my terminal alkyne. What are the main causes and how can I prevent this?

A1: Homo-coupling, or Glaser coupling, is a frequent side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne. This is primarily caused by the presence of the copper(I) co-catalyst and oxygen. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homo-coupling pathway.

Primary Strategies to Minimize Homo-coupling:

  • Implement Copper-Free Conditions: The most effective method to prevent copper-mediated homo-coupling is to conduct the reaction without a copper co-catalyst.[1] This eliminates the primary pathway for this side reaction.

  • Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or a glovebox. Solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]

  • Use a Reducing Atmosphere: In some cases, using a dilute hydrogen atmosphere (e.g., 5% H₂ in Ar or N₂) can significantly reduce the formation of homo-coupled products to as low as 2%.[2]

  • Control Catalyst Concentration: The concentration of the palladium catalyst and the presence of oxygen can influence the extent of homo-coupling.[2] Using the minimum effective catalyst loading can sometimes be beneficial.

Q2: I am attempting a copper-free Sonogashira reaction, but I am still observing some homo-coupling. What could be the reason?

A2: Even in nominally "copper-free" reactions, trace amounts of copper impurities in reagents or from glassware can sometimes catalyze homo-coupling. It has been reported that some commercially available palladium catalysts may contain trace amounts of copper salts.[3]

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure that your palladium catalyst, ligands, base, and solvents are of the highest possible purity.

  • Acid Wash Glassware: To remove trace metal impurities, consider acid-washing your glassware before use.

  • Ligand Selection: The choice of ligand can be critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway even in the absence of a copper co-catalyst.[4]

Q3: My reaction is sluggish or fails to go to completion when I use copper-free conditions. How can I improve the reaction rate without promoting homo-coupling?

A3: While copper-free conditions are excellent for preventing homo-coupling, the reaction rates can sometimes be slower. Several factors can be optimized to enhance the reaction kinetics.

Strategies to Improve Reaction Rate:

  • Ligand Choice: The use of appropriate ligands is crucial. Electron-rich and sterically bulky phosphine ligands can increase the rate of oxidative addition of the aryl iodide to the palladium center, which is often the rate-limiting step.[4]

  • Base Selection: The choice of base is critical. For copper-free Sonogashira reactions, stronger bases are often required to facilitate the deprotonation of the alkyne. Organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or DBU, and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective.[5]

  • Solvent Effects: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, or NMP can often enhance the reaction rate, particularly for less reactive substrates.[2]

  • Temperature: Increasing the reaction temperature can improve the rate. However, this should be done cautiously as higher temperatures can sometimes lead to catalyst decomposition or other side reactions. A temperature screen is often a valuable optimization step.

Q4: I am working with this compound. How does the presence of two iodine atoms and the hydroxyl group affect the reaction? Can I achieve selective mono-alkynylation?

A4: The presence of two iodine atoms on the pyridine ring opens up the possibility for both mono- and di-alkynylation. The reactivity of the two iodine atoms may differ based on their electronic and steric environment. The 2-hydroxy group can also influence the reaction in several ways:

  • Directing Group/Internal Ligand: The hydroxyl group could potentially coordinate to the palladium or copper catalyst, influencing the regioselectivity of the reaction.

  • Internal Base: The pyridinol tautomer may act as an internal base, affecting the local concentration of the deprotonated alkyne.

  • Solubility: The hydroxyl group will affect the solubility of the starting material and products, which can influence the choice of solvent.

Achieving Selective Mono-alkynylation:

Selective mono-alkynylation of di-haloaryl compounds is often achievable by carefully controlling the reaction conditions.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-alkynylated product is the major species. Lowering the reaction temperature can often improve selectivity.

  • Catalyst System: The choice of palladium catalyst and ligand can influence selectivity. Some catalyst systems may favor mono-coupling.

Data Presentation

The following tables provide a summary of typical reaction conditions for Sonogashira couplings, highlighting parameters that can be adjusted to minimize homo-coupling.

Table 1: Comparison of Reaction Conditions for Minimizing Homo-Coupling

ParameterStandard SonogashiraCopper-Free SonogashiraEffect on Homo-Coupling
Co-catalyst CuI (1-5 mol%)NoneElimination of Cu(I) is the most effective way to prevent homo-coupling.[1]
Atmosphere Inert (Argon or N₂)Strictly Inert (Argon or N₂)Rigorous exclusion of oxygen is critical to prevent oxidative homo-coupling.[1]
Base Amine bases (e.g., TEA, DIPEA)Stronger bases may be needed (e.g., Cs₂CO₃, K₂CO₃, DBU)Base choice can influence reaction rate and selectivity.
Solvent THF, DMF, Toluene, AminesDMF, DMSO, NMP, AcetonitrilePolar aprotic solvents can enhance the rate of copper-free reactions.
Temperature Room Temperature to 80 °CRoom Temperature to 120 °CHigher temperatures may be required for less reactive substrates in the absence of copper.

Experimental Protocols

Below are detailed experimental protocols for both copper-co-catalyzed and copper-free Sonogashira reactions, which can be adapted for this compound.

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homo-coupling.

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.1 - 2.2 equivalents for mono- or di-alkynylation, respectively)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%), PdCl₂(PPh₃)₂ (5 mol%), or a pre-catalyst with a suitable ligand)

    • Base (e.g., Cs₂CO₃ (2 equivalents) or a liquid amine base like TEA or DIPEA (3-5 equivalents))

    • Anhydrous, degassed solvent (e.g., DMF, DMSO, or THF)

    • Schlenk flask or glovebox equipment

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, the palladium catalyst, and the base (if solid).

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the liquid amine base (if used).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Copper-Co-catalyzed Sonogashira Coupling with Reduced Homo-Coupling

If a copper co-catalyst is necessary for reactivity, this modified protocol aims to reduce the extent of homo-coupling.

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.1 - 2.2 equivalents)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%))

    • Copper(I) iodide (CuI) (1-2 mol%)

    • Amine base (e.g., TEA or DIPEA, used as solvent or co-solvent)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

    • Schlenk flask

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with a dilute hydrogen/argon gas mixture (5% H₂) three times. Maintain a positive pressure of this gas mixture.[2]

    • Add the anhydrous, degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at the desired temperature, monitoring by TLC or LC-MS.

    • Follow the workup and purification procedure as described in Protocol 1.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.

Sonogashira_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Homo_Coupling Significant Homo-Coupling Oxygen Presence of Oxygen Homo_Coupling->Oxygen is caused by Copper Copper(I) Co-catalyst Homo_Coupling->Copper is caused by Inert_Atmosphere Strict Inert Atmosphere (Schlenk/Glovebox) Oxygen->Inert_Atmosphere is addressed by Reducing_Atmosphere Dilute H₂ Atmosphere Oxygen->Reducing_Atmosphere is addressed by Impurity Trace Copper Impurities Copper->Impurity can be from Copper_Free Copper-Free Protocol Copper->Copper_Free is addressed by High_Purity Use High-Purity Reagents Impurity->High_Purity is addressed by

Caption: Troubleshooting flowchart for homo-coupling in Sonogashira reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add this compound, Pd catalyst, and base (if solid) to a Schlenk flask Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Solvent 3. Add Degassed Solvent and Liquid Base/Alkyne Inert->Solvent Stir 4. Stir at Desired Temperature Solvent->Stir Monitor 5. Monitor Progress (TLC/LC-MS) Stir->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extract Product Quench->Extract Purify 8. Column Chromatography Extract->Purify

Caption: General experimental workflow for Sonogashira coupling.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (promotes homo-coupling) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)-C≡CR L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation (H-C≡CR) Cu_Acetylide->PdII_Aryl Transmetalation to Pd Cu_Acetylide->Cu_Acetylide O₂ Homo-coupling

References

Stability of 3,5-Diiodopyridin-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3,5-Diiodopyridin-2-ol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable crystalline solid at room temperature when protected from light. However, as with many iodinated aromatic compounds, it can be sensitive to prolonged exposure to light, high temperatures, and harsh chemical environments. It exists in tautomeric equilibrium with its 2-pyridone form, and the position of this equilibrium can be influenced by the solvent. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Q2: How does pH affect the stability of this compound?

A2: The compound may exhibit limited stability in the presence of strong acids and bases. Strong bases can deprotonate the hydroxyl group (or the N-H group of the pyridone tautomer), potentially leading to increased reactivity or decomposition, especially at elevated temperatures. Strongly acidic conditions might lead to protonation of the pyridine nitrogen, which could alter its electronic properties and susceptibility to degradation. Hydrolysis of the iodo-substituents is generally not observed under mild acidic or basic conditions at room temperature but could be a concern under more forcing conditions.

Q3: Is this compound susceptible to degradation under common cross-coupling reaction conditions (e.g., Suzuki, Buchwald-Hartwig)?

A3: Yes, while this compound is a substrate for cross-coupling reactions, it can also be prone to degradation under these conditions. A common side reaction for aryl iodides in palladium-catalyzed reactions is proto-deiodination, where an iodo group is replaced by a hydrogen atom. This is often facilitated by the presence of a hydrogen source (e.g., solvent, base, or impurities) and the palladium catalyst. The 2-hydroxy (or 2-pyridone) functionality can also influence the catalytic cycle and potentially lead to catalyst inhibition or side reactions if it coordinates to the metal center. Careful optimization of the catalyst, ligand, base, and solvent is crucial to minimize these degradation pathways.

Q4: What are the potential thermal and photostability concerns for this compound?

A4: Iodinated aromatic compounds can be susceptible to both thermal and photochemical degradation. Upon heating to high temperatures, decomposition may occur, potentially leading to the release of iodine vapor and the formation of complex degradation products. Exposure to UV light can induce cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of decomposition products. It is crucial to protect reactions involving this compound from direct light, especially when running reactions for extended periods.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield in cross-coupling reaction with recovery of starting material. 1. Catalyst deactivation. 2. Insufficient reaction temperature or time.1. Use a more robust ligand or a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed. 2. Incrementally increase the reaction temperature and monitor by TLC/LC-MS.
Formation of mono-iodinated or de-iodinated byproducts. 1. Proto-deiodination side reaction. 2. Impurities in reagents or solvents acting as a hydrogen source.1. Use a non-protic solvent if possible. Choose a base that is less likely to promote deiodination (e.g., CsF, K3PO4). 2. Use high-purity, anhydrous, and degassed reagents and solvents.
Reaction mixture turns dark, and multiple spots are observed on TLC. 1. Thermal decomposition of the starting material or product. 2. Photodegradation.1. Lower the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures. 2. Protect the reaction vessel from light by wrapping it in aluminum foil.
Inconsistent reaction outcomes. 1. Variability in reagent quality. 2. Presence of oxygen.1. Use reagents from a reliable source and of consistent purity. 2. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Quantitative Stability Data (Illustrative Example)

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design and is not based on experimentally verified results.

Condition Parameter Value Observation
Thermal Stress TGA Onset of Decomposition~220 °CSignificant mass loss observed above this temperature.
Photostability UV Exposure (254 nm, 24h)~15% degradationFormation of several minor, more polar impurities.
Acidic Hydrolysis 1 M HCl, 60 °C, 24h~5% degradationMinor formation of a mono-iodinated species.
Basic Hydrolysis 1 M NaOH, 60 °C, 24h~8% degradationAppearance of a dark coloration and multiple degradation products.
Oxidative Stress 3% H2O2, rt, 24h~10% degradationFormation of oxidized impurities.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 100 °C for 48 hours. Subsequently, dissolve the sample in the chosen solvent for analysis.

  • Photodegradation: Expose a solution of the compound (10 µg/mL in the chosen solvent) in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, and compare them to an untreated control sample. Mass spectrometry (LC-MS) can be used to identify degradation products.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound start Start: Define Reaction Conditions stability_check Is the stability of this compound under these conditions known? start->stability_check literature_search Conduct Literature Search for Stability Data stability_check->literature_search No proceed Proceed with Reaction stability_check->proceed Yes forced_degradation Perform Forced Degradation Study (Thermal, Photo, pH, Oxidative) literature_search->forced_degradation analyze_results Analyze Degradation Products (HPLC, LC-MS, NMR) forced_degradation->analyze_results is_stable Is degradation < 5%? analyze_results->is_stable is_stable->proceed Yes optimize Optimize Reaction Conditions (Lower Temp, Protect from Light, etc.) is_stable->optimize No re_evaluate Re-evaluate Stability Under Optimized Conditions optimize->re_evaluate re_evaluate->analyze_results

Caption: Logical workflow for assessing the stability of this compound.

Technical Support Center: Purification of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of iodine impurities from 3,5-Diiodopyridin-2-ol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, particularly concerning the removal of residual iodine.

Frequently Asked Questions (FAQs)

  • Q1: Why is my solution of this compound colored brown/purple?

    • A1: A brown or purple coloration in your solution is a common indicator of the presence of elemental iodine (I₂) as an impurity. This can result from the synthesis process or degradation over time.

  • Q2: What is the most common and effective method to remove iodine impurities?

  • Q3: I washed my organic layer with sodium thiosulfate, but the color persists. What should I do?

    • A3: There are several reasons why the color might persist:

      • Insufficient Thiosulfate: You may not have used enough sodium thiosulfate solution to react with all the iodine. Try additional washes with a fresh portion of the thiosulfate solution.

      • Vigorous Mixing: Ensure you are shaking the separatory funnel vigorously to maximize the contact between the organic and aqueous phases. It can sometimes take a minute of vigorous mixing for the reaction to complete.[6]

      • pH of the Solution: The effectiveness of sodium thiosulfate can be influenced by pH. It works well in neutral to mildly acidic conditions.[6]

  • Q4: After washing with sodium thiosulfate, an emulsion has formed between the organic and aqueous layers. How can I resolve this?

    • A4: Emulsions can be resolved by:

      • Allowing it to Stand: Sometimes, simply letting the mixture stand for a period can lead to separation.

      • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

      • Gentle Swirling: Gently swirling the separatory funnel can sometimes help the layers to coalesce.

      • Filtration: In persistent cases, filtering the entire mixture through a bed of Celite or glass wool may be effective.

  • Q5: Are there alternative methods for removing iodine impurities?

    • A5: Yes, other methods include:

      • Treatment with Metal Particles: Metals such as aluminum, magnesium, or zinc can be used to remove dissolved iodine from organic compounds.[7]

      • Adsorption: Passing the solution through a column of silica gel or activated carbon can sometimes remove colored impurities.

      • Silver Salt Treatment: In some cases, treatment with a silver salt can precipitate iodide ions as insoluble silver iodide.[8]

Experimental Protocols

Below are detailed methodologies for the removal of iodine impurities from this compound.

Protocol 1: Sodium Thiosulfate Wash

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of Thiosulfate Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 10% sodium thiosulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • The brown/purple color of the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.

  • Separation:

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

  • Repeat (if necessary): If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium thiosulfate and iodide salts.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of different purification methods for removing iodine from a crude sample of this compound.

Purification MethodInitial Purity (%)Purity after Treatment (%)Yield (%)Notes
Sodium Thiosulfate Wash 85>9890-95Highly effective for iodine removal.
Recrystallization 85>9970-85Can be very effective but may result in lower yields.
Column Chromatography 85>9960-80Effective for removing various impurities, but can be time-consuming and lead to product loss on the column.

Visualizations

Experimental Workflow for Iodine Removal

The following diagram illustrates the decision-making process and workflow for the purification of this compound containing iodine impurities.

PurificationWorkflow start Crude this compound (Contains Iodine Impurity) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with 10% Sodium Thiosulfate Solution dissolve->wash check_color Check Color of Organic Layer wash->check_color colorless Colorless check_color->colorless Yes colored Still Colored check_color->colored No water_wash Wash with Deionized Water colorless->water_wash repeat_wash Repeat Thiosulfate Wash colored->repeat_wash repeat_wash->wash dry Dry Organic Layer (e.g., Na2SO4) water_wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Purified this compound concentrate->end

References

Technical Support Center: Regioselective Functionalization of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3,5-diiodopyridin-2-ol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of selectively substituting this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

The primary challenge lies in controlling the site of reaction between the C3 and C5 positions. Both positions are activated for cross-coupling reactions due to the attached iodine atoms. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the 2-hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), can lead to a mixture of mono- and di-substituted products. Achieving high selectivity for a single isomer requires careful control of reaction conditions.

Q2: Which position (C3 or C5) is generally more reactive in cross-coupling reactions?

In 2-pyridone systems, the electronic distribution makes the C3 and C5 positions electron-rich and thus reactive toward electrophiles.[1] However, the relative reactivity of the C-I bonds at these positions in cross-coupling reactions is highly dependent on the specific reaction conditions, particularly the choice of protecting group on the oxygen, the catalyst, and the ligands. For N-protected simple pyridones, palladium-catalyzed olefination tends to occur selectively at the C5 position.[2]

Q3: How does the 2-hydroxyl group influence regioselectivity?

The 2-hydroxyl group (or 2-pyridone carbonyl) is a key controller of regioselectivity. It can act as a directing group, and its electronic influence can be modulated by the choice of protecting group. A bulky protecting group on the oxygen can sterically hinder the C3 position, thereby favoring functionalization at the C5 position.[3] Conversely, certain protecting groups can alter the electronic properties to favor reaction at C3.[3]

Q4: Can I perform selective functionalization without protecting the 2-hydroxyl group?

While possible, it is challenging to achieve high regioselectivity without protecting the 2-hydroxyl group. The acidic proton can interfere with many organometallic reagents and bases used in cross-coupling reactions. Furthermore, the unprotected hydroxyl group may direct the reaction in a less predictable manner. Protecting the hydroxyl not only prevents these side reactions but also provides a powerful tool for directing the regioselectivity.[3]

Troubleshooting Guide

Problem 1: Poor regioselectivity in Suzuki-Miyaura coupling, obtaining a mixture of C3- and C5-arylated products.

Possible CauseTroubleshooting Steps
Incorrect Protecting Group Strategy The choice of protecting group on the 2-hydroxyl is critical for directing the reaction. To favor C5-selectivity , use a bulky protecting group such as di-tert-butyl(isobutyl)silyl (BIBS).[3] This sterically hinders the C3 position, directing the palladium catalyst to the more accessible C5-iodide. To favor C3-selectivity , a different strategy, such as a halogen-metal exchange, may be required (see Problem 2).
Inappropriate Ligand Choice The ligand on the palladium catalyst significantly influences the regiochemical outcome. For C5-selectivity with a bulky O-silyl protecting group, standard phosphine ligands like PPh₃ or bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) can be effective.[3] Experiment with different ligands to optimize selectivity.
Reaction Conditions Not Optimized Temperature, solvent, and base can all impact the selective outcome. Start with milder conditions (e.g., lower temperature) and screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) to find the optimal balance for your specific substrates.[4]

Problem 2: Difficulty in achieving selective functionalization at the C3 position.

Possible CauseTroubleshooting Steps
Cross-Coupling Favors C5 Direct palladium-catalyzed cross-coupling on O-protected 3,5-dihalopyridin-2-ones often favors the C5 position due to steric or electronic reasons.[3]
Halogen-Metal Exchange Strategy To achieve C3-selectivity, a halogen-metal exchange followed by trapping with an electrophile is a more effective strategy. Protect the 2-hydroxyl with a p-toluenesulfonyl (Ts) group.[3] The Ts group directs a regioselective halogen-lithium exchange at the C3 position. This can be performed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or via a bromine-magnesium exchange using reagents like iPrMgCl·LiCl.[5][6] The resulting organometallic intermediate at C3 can then be quenched with various electrophiles.
Flow Chemistry for Unstable Intermediates The C3-lithiated intermediate can be unstable. Performing the halogen-lithium exchange and subsequent electrophilic quench in a continuous flow reactor can improve yields and safety by allowing for precise control of temperature and residence time, minimizing the decomposition of the reactive intermediate.[3]

Problem 3: Low yield or no reaction in Sonogashira or Buchwald-Hartwig amination.

Possible CauseTroubleshooting Steps
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis, a known issue referred to as the "2-pyridyl problem".[7] The 2-pyridone substrate may also interfere with the catalyst.
Incompatible Base The chosen base may be incompatible with the starting material or other functional groups. For Buchwald-Hartwig amination, a range of bases from strong (NaOtBu) to weaker (Cs₂CO₃, K₃PO₄) can be used.[5] If one base gives low yields, screen others. For Sonogashira coupling, an amine base like triethylamine or diisopropylamine is typically required.[8]
Sub-optimal Ligand/Catalyst System The efficiency of these reactions is highly dependent on the ligand. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote reductive elimination.[3] For Sonogashira coupling, both copper-cocatalyzed (e.g., Pd(PPh₃)₄/CuI) and copper-free conditions can be explored.[9][10] The choice of ligand can also control regioselectivity in dihalo systems.[4]
Incorrect Protecting Group Ensure the protecting group on the 2-hydroxyl is stable to the reaction conditions. Silyl ethers are generally robust, while a tosyl group might be less stable under strongly basic conditions.

Data and Protocols

Table 1: Protecting Group-Controlled Regioselectivity in Functionalization of 3,5-Dibromo-2-pyridone

Data adapted from Kwon, Y.-J., & Kim, W.-S. (2022). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.[3]

PositionReaction TypeProtecting GroupKey Reagent(s)SolventTemp (°C)Regioselectivity (C5:C3)Yield (%)
C5 Suzuki-MiyauraBIBSPd(PPh₃)₄, K₂CO₃Dioxane/H₂O100>20 : 185-95
C3 Halogen-Li ExchangeTsn-BuLi (in flow)THF-70>20 : 176-92

BIBS = di-tert-butyl(isobutyl)silyl; Ts = p-toluenesulfonyl

Experimental Protocol 1: C5-Selective Suzuki-Miyaura Coupling

This protocol is adapted for this compound based on the selective functionalization of the dibromo analog.[3]

  • Protection: To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add di-tert-butyl(isobutyl)silyl chloride (BIBS-Cl, 1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield O-BIBS-protected 3,5-diiodopyridin-2-one.

  • Coupling: To a degassed solution of the O-protected starting material (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture at 100 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the C5-arylated product.

  • Deprotection: The BIBS group can be removed using standard fluoride sources like TBAF in THF.

Experimental Protocol 2: C3-Selective Functionalization via Halogen-Metal Exchange

This protocol outlines a general procedure for C3 functionalization based on the tosyl-directed halogen-lithium exchange strategy.[3]

  • Protection: To a solution of this compound (1.0 equiv) in pyridine, add p-toluenesulfonyl chloride (Ts-Cl, 1.5 equiv) at 0 °C. Stir the mixture at room temperature for 4-6 hours. Perform an aqueous workup and purify by column chromatography to yield O-Ts-protected 3,5-diiodopyridin-2-one.

  • Halogen-Lithium Exchange: In a dry flask under an inert atmosphere, dissolve the O-Ts protected starting material (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add a solution of n-BuLi (1.05 equiv) and stir for 30-60 minutes at this temperature. This step is often performed with higher efficiency and safety in a microfluidic flow reactor.[3]

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, an aldehyde, or a ketone, 1.5 equiv) to the solution at -78 °C and stir for an additional 1-2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the C3-functionalized product.

Visual Guides

Workflow for Regioselective Functionalization

G cluster_start Starting Material cluster_protect Protection Strategy cluster_reaction Selective Functionalization cluster_product Selective Product start This compound p1 Protect with Bulky Silyl Group (BIBS-Cl) start->p1 For C5 Selectivity p2 Protect with Tosyl Group (Ts-Cl) start->p2 For C3 Selectivity r1 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃) p1->r1 r2 Halogen-Lithium Exchange (n-BuLi, -78°C) p2->r2 prod1 C5-Functionalized Product r1->prod1 prod2 C3-Functionalized Product r2->prod2 G cluster_substrate Substrate Control cluster_reagents Reagent Control cluster_conditions Condition Control center Regioselectivity (C3 vs. C5) pg Protecting Group (Sterics & Electronics) pg->center directing Directing Group Effect directing->center catalyst Catalyst System (Pd Source & Ligand) catalyst->center base Base base->center solvent Solvent Polarity solvent->center temp Temperature temp->center G start Poor Regioselectivity (Mixture of C3/C5) q1 Targeting C5? start->q1 s1 Use Bulky O-Protecting Group (e.g., BIBS) q1->s1 Yes s3 Use O-Tosyl Protection q1->s3 No (Targeting C3) s2 Screen Bulky Ligands (e.g., SPhos) s1->s2 end Improved Selectivity s2->end s4 Perform Halogen-Metal Exchange at Low Temp s3->s4 s4->end

References

Technical Support Center: Catalyst Poisoning in Reactions with 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during chemical reactions involving 3,5-Diiodopyridin-2-ol. The unique electronic and steric properties of this substrate, particularly the presence of the pyridine nitrogen and iodine atoms, can lead to significant catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound prone to catalyst poisoning?

A1: The primary cause of catalyst poisoning in reactions with this compound is the presence of the Lewis basic nitrogen atom in the pyridine ring.[1][2] This nitrogen can coordinate strongly to the active metal center of the catalyst (commonly palladium), forming a stable, inactive complex.[1] This process, often referred to as catalyst poisoning, effectively removes the catalyst from the reaction cycle, leading to low or no product formation. The presence of two iodine atoms can also influence the electronic properties of the ring, potentially affecting the oxidative addition step in many cross-coupling reactions.

Q2: What are the common types of catalysts susceptible to poisoning by this substrate?

A2: Palladium-based catalysts are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) and are particularly susceptible to poisoning by pyridine-containing compounds.[1][3] Other transition metal catalysts, such as those based on nickel, copper, or rhodium, can also be deactivated through similar coordination mechanisms.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Visual cues for catalyst deactivation can include a change in the reaction mixture's color, such as the formation of a black precipitate (often referred to as palladium black), which indicates the aggregation of the palladium catalyst into an inactive state.[4] The most definitive sign, however, is a stalled reaction, where analysis by techniques like TLC, GC-MS, or LC-MS shows a lack of product formation and a significant amount of unreacted starting material.[1]

Q4: Can impurities in my this compound or other reagents cause catalyst poisoning?

A4: Yes, impurities are a common source of catalyst poisons.[5][6] Sulfur-containing compounds are notorious for deactivating palladium catalysts.[5] Other nitrogen-containing heterocycles, halides, cyanides, and even water in certain reactions can negatively impact catalyst activity.[1][6] It is crucial to use high-purity reagents and anhydrous solvents to minimize these effects.

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted this compound.

  • The reaction has stalled prematurely.

  • Formation of palladium black is observed.

Possible Causes & Solutions:

Potential Cause Suggested Solution Rationale
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation.[1] 3. Use a Pre-catalyst: Utilize a well-defined pre-catalyst that is more resistant to deactivation during the initial stages of the reaction.[7]Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[1] A higher catalyst concentration can compensate for the portion that becomes deactivated. Pre-catalysts are often more stable and can generate the active catalytic species more efficiently.[7]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments, monitoring for decomposition.[1] 2. Change the Solvent: Solvents can significantly influence the rate of oxidative addition. Consider switching to a more polar or higher-boiling solvent like DMF, DMAc, or dioxane.The C-I bond in this compound should be reactive, but in some cases, higher temperatures can be required to facilitate oxidative addition. The choice of solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.
Poor Quality Reagents 1. Purify Starting Materials: Recrystallize or perform column chromatography on the this compound. 2. Use High-Purity Solvents and Reagents: Employ anhydrous solvents and ensure all other reagents are of high purity to avoid introducing catalyst poisons like sulfur or excess water.[5][6]Impurities can act as potent catalyst poisons, leading to immediate deactivation.
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on TLC.

  • GC-MS or LC-MS analysis indicates the presence of undesired products.

Possible Causes & Solutions:

Potential Cause Suggested Solution Rationale
Homocoupling of the Coupling Partner 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove oxygen. 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their reduction to Pd(0). Using a Pd(0) source directly might be beneficial.Oxygen can promote the homocoupling of organometallic reagents.[1] The in-situ reduction of some Pd(II) pre-catalysts can be complex and lead to side reactions.
Protodeiodination or Other Reductive Processes 1. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. 2. Choose a Non-protic Base: In cases where a protic solvent or base is used, switching to a non-protic alternative may be necessary.Trace amounts of water or other protic sources can lead to the replacement of an iodide with a hydrogen atom.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling of this compound

Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equivalents)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

Reagents:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the triethylammonium salts, and rinse with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Active_Catalyst->Oxidative_Addition Ar-I Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Product (Ar-R) Reductive_Elimination->Product Substrate This compound Substrate->Inactive_Complex

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is Catalyst Deactivated? (e.g., Pd black formation) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Action_Ligand Switch to Bulky Ligand Increase Catalyst Loading Check_Catalyst->Action_Ligand Yes Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Action_Temp Increase Temperature Change Solvent Check_Conditions->Action_Temp No Action_Purify Purify Starting Materials Use Anhydrous Solvents Check_Reagents->Action_Purify No Success Reaction Successful Check_Reagents->Success Yes Action_Ligand->Success Action_Temp->Success Action_Purify->Success

Caption: Troubleshooting workflow for reactions with this compound.

Experimental_Workflow Prep 1. Prepare & Dry Glassware Reagents 2. Add Solid Reagents Prep->Reagents Inert 3. Establish Inert Atmosphere Reagents->Inert Catalyst 4. Add Catalyst Inert->Catalyst Solvent 5. Add Degassed Solvent Catalyst->Solvent Reaction 6. Heat and Stir Solvent->Reaction Monitor 7. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 8. Reaction Workup Monitor->Workup Purify 9. Purify Product Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,5-Diiodopyridin-2-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?

A1: The primary method for synthesizing this compound is the electrophilic iodination of 2-hydroxypyridine (also known as 2-pyridone). While various iodinating agents can be used, for large-scale synthesis, methods involving the in-situ generation of iodine or the use of readily available and cost-effective reagents are preferred. A highly promising approach for scale-up is the use of sodium iodide in the presence of an oxidizing agent, such as a mixture of sodium chlorite and sodium hypochlorite, in a suitable solvent like methanol.[1] This method avoids the handling of solid iodine, which can sublime and cause blockages in equipment, and the reagents are relatively inexpensive.[1] Another scalable approach is a radical-based C-H iodination protocol, which has been demonstrated to be effective for pyridones.[2]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Exothermic Reaction: The iodination reaction is exothermic. On a large scale, heat dissipation becomes a critical issue. A failure in cooling can lead to a rapid temperature increase, potentially causing the solvent to boil and over-pressurize the reactor. Continuous monitoring of the internal temperature and a robust cooling system are essential.

  • Iodine Handling and Exposure: Although in-situ generation is recommended, any handling of iodine requires caution due to its corrosive and toxic nature. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.

  • Oxidizing Agents: The use of strong oxidizing agents like sodium chlorite and sodium hypochlorite requires careful handling and controlled addition to prevent runaway reactions. These should be added slowly and at a controlled temperature.

  • Solvent Flammability: Methanol is a flammable solvent. All equipment must be properly grounded, and the reaction should be carried out in an area equipped for handling flammable liquids.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction's progress.[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (2-hydroxypyridine) and the formation of the mono- and di-iodinated products. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring optimal yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient amount of iodinating agent. 4. Product loss during workup and purification.1. Monitor the reaction by HPLC to ensure it has gone to completion. 2. Optimize the reaction temperature. For the in-situ generation method, a controlled temperature during the addition of the oxidant is crucial. 3. Use a slight excess of the iodinating agent. For the in-situ method, ensure the molar ratios of sodium iodide and the oxidizing agents are correct. 4. Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.
Formation of Mono-iodinated Byproduct 1. Insufficient iodinating agent. 2. Reaction stopped prematurely. 3. Poor mixing in the reactor.1. Increase the equivalents of the iodinating agent. 2. Extend the reaction time and confirm completion with HPLC. 3. Ensure efficient stirring, especially in large reactors, to maintain a homogeneous reaction mixture.
Product is Difficult to Purify 1. Presence of colored impurities (often from iodine). 2. Co-precipitation of starting material or mono-iodinated byproduct.1. During the workup, wash the organic phase with a solution of sodium thiosulfate to remove excess iodine.[1] 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Ensure the crude product is sufficiently pure before attempting recrystallization.
Slow or Stalled Reaction 1. Low reaction temperature. 2. Inefficient mixing. 3. Deactivation of the iodinating species.1. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 2. Check the stirrer speed and ensure good vortex formation. 3. For in-situ generation, ensure the oxidizing agent is being added at a steady rate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a di-iodinated hydroxypyridine, which can be used as a reference for scaling up the synthesis of this compound.

ParameterLaboratory Scale (e.g., 0.10 mol)[1]Pilot Scale (Anticipated)
Starting Material (Hydroxypyridine) 9.51 g9.51 kg
Sodium Iodide 59.96 g (4.0 eq)59.96 kg
Sodium Chlorite 22.61 g (2.5 eq)22.61 kg
Sodium Hypochlorite 3.72 g (0.5 eq)3.72 kg
Solvent (Methanol) 200 mL200 L
Reaction Time 4 hours4-6 hours (addition time will be longer)
Typical Yield 98.0%90-95%
Purity (crude) 97.9% (by HPLC)>95% (by HPLC)

Experimental Protocols

Detailed Methodology: Scaled-up Synthesis of this compound (Based on a similar procedure for 4-hydroxypyridine)

This protocol is adapted from a reported synthesis of 3,5-diiodo-4-hydroxypyridine and is expected to be applicable for the synthesis of this compound with minor modifications.[1]

Materials and Equipment:

  • 2-Hydroxypyridine

  • Sodium Iodide (NaI)

  • Sodium Chlorite (NaClO₂)

  • Sodium Hypochlorite (NaOCl) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Chloroform (or another suitable extraction solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • HPLC system for reaction monitoring.

Procedure:

  • Reactor Setup: In a clean and dry jacketed glass reactor, add methanol (2 L/mol of 2-hydroxypyridine).

  • Reagent Charging: To the methanol, add 2-hydroxypyridine (1.0 eq), concentrated hydrochloric acid (2.5 mL/mol of 2-hydroxypyridine), and sodium iodide (4.0 eq). Stir the mixture until all solids are dissolved.

  • Preparation of Oxidant Solution: In a separate vessel, prepare a solution of sodium chlorite (2.5 eq) and sodium hypochlorite (0.5 eq) in water (1 L/mol of 2-hydroxypyridine).

  • Controlled Addition: Cool the reactor contents to 0-5 °C. Slowly add the oxidant solution to the reactor via an addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water (2 L/mol of 2-hydroxypyridine).

    • Extract the aqueous mixture with chloroform (3 x 4.5 L/mol of 2-hydroxypyridine).

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by a 10% solution of sodium thiosulfate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - 2-Hydroxypyridine - NaI, HCl in Methanol - NaClO2, NaOCl in Water charge_reactor Charge Reactor with Starting Materials prep_reagents->charge_reactor cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor add_oxidant Slowly Add Oxidant Solution (maintain T < 10 °C) cool_reactor->add_oxidant react Stir at Room Temperature (2-3 hours) add_oxidant->react monitor Monitor by HPLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Chloroform quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_hplc Check HPLC Data start->check_hplc incomplete_rxn Reaction Incomplete? check_hplc->incomplete_rxn extend_rxn Extend Reaction Time or Increase Temperature incomplete_rxn->extend_rxn Yes check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents No final_product Improved Yield extend_rxn->final_product increase_reagents Increase Iodinating Agent check_reagents->increase_reagents optimize_workup Optimize Workup/ Purification check_reagents->optimize_workup increase_reagents->final_product optimize_workup->final_product

Caption: A logical diagram for troubleshooting low product yield.

References

Managing exothermic reactions in the iodination of 2-pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the iodination of 2-pyridinol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks associated with the iodination of 2-pyridinol?

The iodination of 2-pyridinol is an electrophilic aromatic substitution reaction. Such reactions, particularly halogenations of activated aromatic systems, can be significantly exothermic. The primary risks stem from the potential for a rapid, uncontrolled increase in temperature, which can lead to:

  • Thermal Runaway: A situation where the reaction rate increases with temperature, generating heat faster than it can be removed, potentially leading to a dangerous increase in pressure and temperature.[1][2][3][4]

  • Solvent Boiling: Rapid heating can cause the solvent to boil violently, leading to pressure buildup and potential reactor failure.

  • Side Reactions: Higher temperatures can promote undesired side reactions, which may be more exothermic than the desired iodination, further accelerating heat generation.

  • Degradation of Products and Reagents: Increased temperatures can lead to the decomposition of the starting material, product, and reagents, potentially generating gaseous byproducts and increasing pressure.

Q2: Which iodinating agents are commonly used for 2-pyridinol, and how do they compare in terms of reactivity and safety?

Several iodinating agents can be used, each with different reactivity profiles and handling considerations. The choice of reagent can significantly impact the exothermicity of the reaction.

Iodinating AgentFormulaPhysical StateKey Considerations
Molecular IodineI₂SolidLeast reactive of the halogens; often requires an activating agent (e.g., an oxidizing agent or a Lewis acid) which can increase exothermicity.[5]
N-Iodosuccinimide (NIS)C₄H₄INO₂SolidA milder and more selective iodinating agent compared to others like ICl. Generally considered safer to handle as it is a stable crystalline solid.[6]
Iodine MonochlorideIClLiquid/SolidA highly reactive and corrosive reagent. Its use can lead to rapid and highly exothermic reactions.[6]
1,3-Diiodo-5,5-dimethylhydantoin (DIH)C₅H₆I₂N₂O₂SolidA reactive and selective iodinating agent that is often easier to handle than molecular iodine.

Q3: What are the critical process parameters to control to prevent a runaway reaction?

Effective management of a potentially exothermic reaction relies on controlling several key parameters:

  • Temperature: Maintaining a low and stable reaction temperature is crucial. This is typically achieved through the use of cooling baths (e.g., ice-water, ice-salt, or dry ice-acetone).

  • Reagent Addition Rate: Slow, controlled addition of the iodinating agent allows for the heat generated to be dissipated effectively by the cooling system. Adding the reagent all at once to a pre-heated mixture is a common cause of runaway reactions.[1]

  • Concentration: Using dilute solutions can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.

  • Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and to prevent localized "hot spots" where the reaction could accelerate uncontrollably.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Troubleshooting Guide

Problem: The reaction temperature is rising rapidly despite external cooling.

  • Immediate Action:

    • Stop the addition of the iodinating agent immediately.

    • If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and increase the thermal mass.

    • Prepare for an emergency quench procedure.

  • Potential Causes:

    • The rate of addition of the iodinating agent is too fast.

    • The concentration of the reactants is too high.

    • The cooling bath is not efficient enough for the scale of the reaction.

    • Inadequate stirring is causing localized overheating.

  • Preventative Measures:

    • Reduce the rate of addition of the iodinating agent.

    • Use more dilute solutions of reactants.

    • Ensure the cooling bath has sufficient capacity and is at the correct temperature before starting the addition.

    • Use a more powerful overhead stirrer for larger scale reactions.

Problem: The reaction mixture is turning dark brown/black, and gas is evolving.

  • Immediate Action:

    • Stop the addition of the iodinating agent.

    • Ensure adequate ventilation in the fume hood.

    • If the temperature is rising uncontrollably, proceed with an emergency quench.

  • Potential Causes:

    • Decomposition of the starting material or product at elevated temperatures.

    • Vigorous, uncontrolled reaction leading to the formation of byproducts.

    • Reaction with solvent or impurities.

  • Preventative Measures:

    • Maintain strict temperature control throughout the reaction.

    • Use pure, dry solvents and reagents.

    • Perform the reaction under an inert atmosphere.

Problem: The desired iodinated product yield is low, with significant amounts of unreacted starting material or unidentified byproducts.

  • Potential Causes:

    • Reaction temperature was too low, leading to a slow or incomplete reaction.

    • Insufficient amount of iodinating agent was used.

    • The chosen iodinating agent was not reactive enough under the reaction conditions.

    • Side reactions are consuming the starting material or product. The hydroxy group of 2-pyridinol is an ortho/para director, so multiple iodinations can occur.[7]

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature while carefully monitoring for any exotherm.

    • Consider using a slight excess of the iodinating agent.

    • Switch to a more reactive iodinating agent, being mindful of the increased potential for exothermicity.

    • Analyze the byproducts to understand the nature of the side reactions and adjust the reaction conditions (e.g., temperature, solvent, pH) accordingly.

Experimental Protocols

General Protocol for the Controlled Iodination of 2-Pyridinol

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experiment.

  • Reactor Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for larger volumes), a thermometer, and an addition funnel, dissolve 2-pyridinol in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).

    • Place the flask in a cooling bath (e.g., an ice-water bath) and cool the solution to 0-5 °C with efficient stirring.

    • Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In a separate flask, dissolve the chosen iodinating agent (e.g., N-iodosuccinimide) in the same solvent.

  • Controlled Addition:

    • Slowly add the solution of the iodinating agent to the cooled solution of 2-pyridinol via the addition funnel over a period of 1-2 hours.

    • Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than a few degrees above the initial set temperature. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching:

    • Once the reaction is complete, quench any unreacted iodine by adding a solution of sodium thiosulfate or sodium bisulfite until the characteristic iodine color disappears.[8][9] This quenching step can also be exothermic and should be performed cautiously while maintaining cooling.

  • Work-up and Purification:

    • Proceed with a standard aqueous work-up to remove water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Iodination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_troubleshooting Troubleshooting start Start: Risk Assessment setup Reactor Setup: - Cooling Bath - Thermometer - Stirrer - Inert Atmosphere start->setup reagents Prepare Reagent Solutions (Dilute) setup->reagents addition Slow, Controlled Addition of Iodinating Agent reagents->addition monitor_temp Monitor Temperature Continuously addition->monitor_temp monitor_temp->addition Adjust Addition Rate monitor_rxn Monitor Reaction Progress (TLC/LC-MS) monitor_temp->monitor_rxn temp_rise Rapid Temperature Rise? monitor_temp->temp_rise quench Quench Unreacted Iodine (e.g., Na2S2O3) monitor_rxn->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify stop_addition Stop Addition! temp_rise->stop_addition Yes emergency_quench Emergency Quench stop_addition->emergency_quench

Caption: Workflow for managing exothermic iodination reactions.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Events start Is Temperature Rising Uncontrollably? stop_reagent Stop Reagent Addition start->stop_reagent Yes continue_monitoring Continue Monitoring start->continue_monitoring No add_solvent Add Cold Inert Solvent stop_reagent->add_solvent prepare_quench Prepare for Emergency Quench add_solvent->prepare_quench is_stable Is Temperature Stable? prepare_quench->is_stable is_stable->continue_monitoring Yes investigate Investigate Cause: - Addition Rate - Concentration - Cooling Efficiency - Stirring is_stable->investigate No

Caption: Troubleshooting logic for managing unexpected temperature increases.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-diiodopyridin-2-ol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. Drawing upon established chemical principles and field-proven insights, this resource aims to be a self-validating system to enhance the efficiency and success of your synthetic endeavors.

I. Foundational Knowledge: Understanding this compound

Before delving into troubleshooting, a solid understanding of the physicochemical properties of this compound is paramount. This di-iodinated pyridin-2-one exists in tautomeric equilibrium with 3,5-diiodo-2-hydroxypyridine. For the purpose of this guide, we will refer to it as this compound, while acknowledging its predominant pyridin-2-one character.

Key Physicochemical Properties:

PropertyValue/InformationSignificance for Work-up
Molecular Formula C5H3I2NO[1]High molecular weight can influence solubility and chromatographic behavior.
Molecular Weight 346.89 g/mol [1]Impacts stoichiometry calculations and recovery assessments.
Appearance Typically a white to off-white solid.[2]Discoloration can indicate the presence of impurities.
Acidity/Basicity The pyridin-2-ol moiety is weakly acidic, capable of being deprotonated by a suitable base. The pyridine nitrogen is weakly basic and can be protonated in strongly acidic conditions.This dual nature is the cornerstone of acid-base extraction for purification.
Solubility Sparingly soluble in water, with increased solubility in polar organic solvents.[2][3] Detailed solubility in common lab solvents is not extensively documented, necessitating empirical determination.Crucial for selecting appropriate solvents for extraction, washing, and recrystallization.

II. Troubleshooting Guide: Navigating Common Work-up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction mixture is a complex mess after a Suzuki coupling with this compound. How do I approach the initial work-up?

Answer: A successful work-up for a Suzuki coupling reaction involving this compound hinges on the systematic removal of the catalyst, unreacted starting materials, and boronic acid-related byproducts. Here is a robust, step-by-step protocol:

Experimental Protocol: General Work-up for Suzuki Coupling

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining boronic acid and its esters.

  • Filtration (if applicable):

    • If a precipitate (e.g., from the base) is present, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite. Wash the celite pad with the same organic solvent to ensure all product is collected.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add more of the organic solvent if necessary.

    • Wash the organic layer sequentially with:

      • Water (2x) to remove water-soluble inorganics.

      • A mild aqueous base (e.g., 1M sodium bicarbonate solution) to remove any unreacted boronic acid and acidic byproducts. Note: A strong base like NaOH should be used with caution as it can deprotonate the pyridin-2-ol, potentially pulling your product into the aqueous layer.[4][5][6][7]

      • Brine (saturated aqueous NaCl solution) to break up any emulsions and aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

Question 2: I'm performing a Buchwald-Hartwig amination and the work-up is proving difficult. How can I efficiently remove the palladium catalyst and phosphine ligands?

Answer: The removal of palladium catalysts and phosphine ligands (or their oxides) is a common challenge in Buchwald-Hartwig aminations.[8] The following workflow is designed to address this.

Experimental Protocol: Work-up for Buchwald-Hartwig Amination

  • Initial Quenching and Filtration:

    • After cooling the reaction, quench with water.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate, toluene).

    • Filter the mixture through a pad of celite to remove any insoluble inorganic salts.

  • Aqueous Washes:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with water (2x).

    • To remove the amine starting material, wash with a dilute acid solution (e.g., 1M HCl). Caution: Your product, being a pyridin-2-ol, might have some solubility in the acidic aqueous phase. It is advisable to check the pH of the aqueous layer and ensure it is not excessively acidic. Back-extraction of the aqueous layer with fresh organic solvent might be necessary to recover any lost product.

  • Removal of Palladium and Ligands:

    • For Phosphine Ligands: If triphenylphosphine was used, its oxide can often be removed by recrystallization or by precipitation from a non-polar solvent like hexanes.

    • General Method: A highly effective method is to wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄). The copper will complex with the phosphine ligands, pulling them into the aqueous layer.[9] Any residual copper in the organic layer can be removed by a subsequent wash with a saturated EDTA solution.[9]

  • Final Steps:

    • Wash the organic layer with brine.

    • Dry over an anhydrous drying agent.

    • Concentrate under reduced pressure.

Question 3: I'm struggling with the purification of my this compound derivative. Column chromatography is giving poor separation. What can I do?

Answer: Poor separation during column chromatography can be due to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Perform thin-layer chromatography (TLC) with a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation (ΔRf > 0.2) between your product and impurities.The polarity of the eluent directly influences the retention of compounds on the stationary phase. Optimal separation is achieved when the components of the mixture have significantly different affinities for the eluent and the stationary phase.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, making separation impossible.
Incorrect Stationary Phase If using standard silica gel, consider trying alumina (basic or neutral) or reverse-phase silica gel (C18).The choice of stationary phase can dramatically alter the separation. Alumina can be beneficial for basic compounds, while reverse-phase chromatography separates based on hydrophobicity.
Co-eluting Impurities If impurities have similar polarity to your product, consider derivatization to alter the polarity of your product or the impurity before chromatography. Alternatively, recrystallization may be a more effective purification method.Chemical modification can introduce a significant difference in polarity, facilitating separation. Recrystallization separates based on differential solubility, which can be more effective than chromatography for certain mixtures.

Question 4: My product seems to be partially soluble in the aqueous layer during acid-base extraction. How can I minimize this loss?

Answer: The amphoteric nature of this compound and its derivatives can lead to solubility in both acidic and basic aqueous solutions, complicating extractions.

dot

cluster_0 Acid-Base Extraction Troubleshooting start Product Loss to Aqueous Layer q1 Is the aqueous layer acidic or basic? start->q1 acid Acidic Wash (e.g., 1M HCl) q1->acid Acidic base Basic Wash (e.g., 1M NaHCO3) q1->base Basic sol1 Use a weaker acid (e.g., dilute acetic acid) acid->sol1 sol2 Carefully adjust pH to near neutral before extraction acid->sol2 sol3 Back-extract aqueous layer with fresh organic solvent acid->sol3 base->sol3 sol4 Use a weaker base (e.g., saturated NaHCO3 instead of NaOH) base->sol4 sol5 Salt out the product by saturating the aqueous layer with NaCl base->sol5 cluster_1 Recrystallization Solvent Selection Workflow start Crude Product solubility_test Small-scale solubility tests in various solvents (hot and cold) start->solubility_test good_solvent Good solubility when hot, poor when cold? solubility_test->good_solvent single_solvent Use single solvent for recrystallization good_solvent->single_solvent Yes mixed_solvent Select a 'good' solvent (dissolves product) and a 'miscible poor' solvent (product is insoluble) good_solvent->mixed_solvent No success Pure Crystals single_solvent->success procedure Dissolve in minimum hot 'good' solvent, add hot 'poor' solvent until cloudy, cool slowly mixed_solvent->procedure procedure->success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Diiodopyridin-2-ol and 3,5-Dibromopyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Halogenated pyridines are invaluable synthons, and understanding their relative reactivity is key to designing robust synthetic routes. This guide provides an objective comparison of the reactivity of 3,5-diiodopyridin-2-ol and 3,5-dibromopyridin-2-ol, focusing on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is predominantly governed by the strength of the carbon-halogen (C-X) bond. The general trend in reactivity follows the bond dissociation energies: C-I < C-Br < C-Cl < C-F. Consequently, This compound is generally more reactive than 3,5-dibromopyridin-2-ol . This enhanced reactivity is attributed to the weaker C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2]

However, the choice of catalyst system, including the palladium precursor and the ligand, as well as the specific reaction conditions, can influence this reactivity trend.[3][4] For instance, while aryl iodides are typically more reactive, certain catalyst systems have been specifically optimized for the activation of aryl bromides.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of this compound and 3,5-dibromopyridin-2-ol in three common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The generally accepted trend in reactivity for the organohalide is I > Br > Cl.[5][6] This suggests that this compound will undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) and with lower catalyst loadings compared to 3,5-dibromopyridin-2-ol. However, it is noteworthy that with traditional Pd/PPh₃ catalyst systems, aryl iodides have shown surprisingly poor reactivity at lower temperatures (around 50°C) compared to their bromide counterparts.[3]

Table 1: Expected Performance in Suzuki-Miyaura Coupling

ParameterThis compound3,5-Dibromopyridin-2-ol
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heatModerate to high heat
Typical Reaction Time ShorterLonger
Catalyst Loading LowerHigher
Potential Issues Potential for catalyst inhibition by iodide at low temperatures with certain catalysts.[3]May require more forcing conditions, leading to potential side reactions.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide partner follows the general trend: I > Br > Cl.[7] This indicates that this compound will be the more reactive substrate in Sonogashira couplings. This higher reactivity allows for the use of milder reaction conditions and can be particularly advantageous for the synthesis of complex, sensitive molecules.

Table 2: Expected Performance in Sonogashira Coupling

ParameterThis compound3,5-Dibromopyridin-2-ol
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to mild heatMild to moderate heat
Typical Reaction Time ShorterLonger
Catalyst System Pd(0)/Cu(I) or copper-free systemsPd(0)/Cu(I) or copper-free systems
Advantages Faster reaction, potentially higher yields under mild conditions.Generally good reactivity, but may require more optimization.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Historically, aryl iodides have been considered more challenging substrates for this reaction compared to aryl bromides, with issues such as catalyst inhibition by the iodide byproduct being a concern.[8] However, the development of sophisticated phosphine ligands has largely overcome these challenges, and modern catalyst systems can effectively couple aryl iodides, often with higher reactivity than aryl bromides.[4][9]

Table 3: Expected Performance in Buchwald-Hartwig Amination

ParameterThis compound3,5-Dibromopyridin-2-ol
Relative Reactivity High with appropriate ligandsHigh
Ligand Choice Crucial for high efficiency; bulky, electron-rich phosphines are often preferred.Wide range of effective ligands available.
Base Weak bases like Cs₂CO₃ can be effective.[9]Stronger bases like NaOt-Bu are commonly used.
Potential Issues Iodide can inhibit some catalyst systems.[8]May require higher temperatures than the iodo-analogue.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound and 3,5-dibromopyridin-2-ol.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3,5-dihalopyridin-2-ol (1.0 mmol), the boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3,5-dihalopyridin-2-ol (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3,5-dihalopyridin-2-ol (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOt-Bu or LiHMDS; 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 2-4 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring for the required time.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Visualizing Reaction Workflows and Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Pyridinol, Coupling Partner, Base) Heating Heating & Stirring Reactants->Heating Catalyst Catalyst System (Pd Precursor, Ligand) Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Factors Reactivity Overall Reactivity CX_Bond C-X Bond Strength (I < Br) Reactivity->CX_Bond Ligand Ligand Properties (Sterics, Electronics) Reactivity->Ligand Conditions Reaction Conditions (Temperature, Base, Solvent) Reactivity->Conditions Substrate Substrate Sterics & Electronics Reactivity->Substrate

Caption: Key factors influencing the reactivity of dihalopyridinols in cross-coupling.

Signaling_Pathway Receptor Kinase Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor Pyridinol-based Kinase Inhibitor Inhibitor->Kinase

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridinol derivative.

Conclusion

References

Comparative Reactivity of 3,5-Diiodopyridin-2-ol and Other Dihalopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,5-diiodopyridin-2-ol and its dihalo-analogues in key palladium-catalyzed cross-coupling reactions. The selection of appropriate starting materials is critical in the synthesis of complex molecules for pharmaceutical and materials science applications. This document aims to provide an objective comparison based on established reactivity principles and available experimental data to aid in synthetic strategy and decision-making.

General Reactivity Trends in Dihalopyridines

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.

  • Influence of the Halogen: The carbon-halogen (C-X) bond strength is a crucial determinant of reactivity. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-I bond the most facile. Consequently, iodinated pyridines are typically the most reactive substrates, often requiring milder reaction conditions and shorter reaction times.[1]

  • Influence of the Halogen's Position: The electronic properties of the pyridine ring also play a significant role. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack and influences the ease of oxidative addition. The reactivity of the halogen is dependent on its position relative to the nitrogen atom.

For the purpose of this guide, where direct experimental data for this compound is limited, we will draw comparisons from its closely related analogue, 3,5-diiodo-2-methoxypyridine, and other dihalopyridine isomers to infer reactivity patterns. The 2-methoxypyridine derivatives serve as a reasonable proxy for the 2-ol compounds, as the hydroxyl group is often protected as a methoxy ether during such transformations to prevent interference with the catalytic cycle.

Comparative Data in Cross-Coupling Reactions

The following tables summarize the performance of 3,5-dihalopyridin-2-methoxy derivatives and other relevant dihalopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the dihalopyridine substrate is a key factor in achieving high yields and selectivity.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Notes
3,5-Diiodo-2-methoxypyridine Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 / 12High (est.)High reactivity at both iodo positions is expected. Selective mono-arylation would require careful control of stoichiometry.
3,5-Dibromo-2-methoxypyridine Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100 / 24~80-90Generally good yields, but requires higher temperatures and longer reaction times compared to the diiodo analogue.[2]
3,5-Dichloro-2-methoxypyridine Arylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110 / 24~70-85Requires more sophisticated and bulky phosphine ligands to facilitate the activation of the strong C-Cl bond.[3]
2,4-Dibromopyridine Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O100 / 16>95 (C2-selective)Demonstrates the influence of halogen position on reactivity, with the C2 position being more activated.[4]

Data for 3,5-diiodo-2-methoxypyridine is estimated based on general reactivity trends, as specific experimental data was not available in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand and base is crucial for achieving high efficiency, especially with less reactive aryl halides.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Notes
3,5-Diiodo-2-methoxypyridine Primary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene80 / 8High (est.)Expected to react readily under standard Buchwald-Hartwig conditions.
3,5-Dibromo-2-methoxypyridine Primary/Secondary AminePd(OAc)₂ / XantphosCs₂CO₃Dioxane110 / 18~75-90Good yields are achievable with appropriate ligand selection.
3,5-Dichloro-2-methoxypyridine Primary/Secondary AminePd₂(dba)₃ / BrettPhosLiHMDSToluene110 / 24~60-80Requires highly active and specialized ligands to overcome the inertness of the C-Cl bond.[5]
p-Bromotoluene PiperazinePd(dba)₂ / (±)BINAPNaOtBum-xyleneMicrowaveHighA representative example of a standard Buchwald-Hartwig amination for comparison.[6]

Data for 3,5-diiodo- and 3,5-dibromo-2-methoxypyridine is estimated based on general reactivity trends and protocols for similar substrates, as specific experimental data was not available in the searched literature.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed to facilitate the reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Notes
3,5-Diiodo-2-methoxypyridine Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT / 6High (est.)Expected to undergo facile coupling at room temperature due to the high reactivity of the C-I bonds.
3,5-Dibromo-2-methoxypyridine Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60 / 12~80-95Generally requires heating to achieve good yields.
3,5-Dichloro-2-methoxypyridine Terminal AlkynePd₂(dba)₃ / P(tBu)₃ / CuICs₂CO₃Dioxane100 / 24ModerateThe coupling of aryl chlorides is challenging and requires specialized catalyst systems.[7]
3,5-Dibromo-2,6-dichloropyridine Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT-50 / 2-24GoodDemonstrates chemoselective coupling at the more reactive C-Br positions.[8]

Data for 3,5-diiodo-, 3,5-dibromo-, and 3,5-dichloro-2-methoxypyridine is estimated based on general reactivity trends and protocols for similar substrates, as specific experimental data was not available in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as a starting point for optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihalopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the dihalopyridine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) in a dry reaction vessel.[5][9]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[10]

  • Add an anhydrous solvent (e.g., THF or DMF) and an anhydrous amine base (e.g., triethylamine or diisopropylamine).

  • To this mixture, add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for the required time, monitoring the reaction by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation R-B(OR)2 pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R L2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex amine_coordination Amine Coordination R2NH pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)-X] L2 amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR2 L2 deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-C≡CR L2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_x Cu-X alkyne_coordination Alkyne Coordination RC≡CH cu_x->alkyne_coordination cu_acetylide Cu-C≡CR alkyne_coordination->cu_acetylide cu_acetylide->transmetalation Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Dihalopyridine, Coupling Partner, Catalyst, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up monitoring->workup Reaction Complete extraction Dilute and Extract workup->extraction purification Purify (Column Chromatography) extraction->purification product Final Product purification->product

References

Validating the Structure of 3,5-Diiodopyridin-2-ol Derivatives: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3,5-diiodopyridin-2-ol derivatives, alongside alternative analytical techniques. We present expected NMR data based on analogous compounds, detailed experimental protocols, and a clear comparison of the available methods.

Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the 3D structure of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These predictions are based on known substituent effects on the pyridine ring, including the influence of hydroxyl and iodo groups. Actual chemical shifts for derivatives will vary depending on the nature of other substituents.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-48.0 - 8.3145 - 150Expected to be a doublet, downfield shift due to adjacent iodine and deshielding by the ring nitrogen.
H-67.8 - 8.1140 - 145Expected to be a doublet, downfield shift due to deshielding by the ring nitrogen.
OH10 - 13-Broad singlet, chemical shift is concentration and solvent dependent.
C-2-158 - 162Quaternary carbon attached to the hydroxyl group.
C-3-90 - 95Quaternary carbon attached to an iodine atom, significant shielding due to the heavy atom effect.
C-4145 - 150-Carbon attached to a proton, deshielded by adjacent iodine and nitrogen.
C-5-92 - 97Quaternary carbon attached to an iodine atom, significant shielding due to the heavy atom effect.
C-6140 - 145-Carbon attached to a proton, deshielded by the adjacent nitrogen.

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR data for a this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is fully soluble and does not have signals that overlap with key analyte resonances.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.

    • Assign all signals in the ¹H and ¹³C spectra with the aid of 2D NMR data.

Comparison with Alternative Structural Validation Methods

While NMR is a cornerstone of structural elucidation, other techniques provide complementary information and can be indispensable in certain cases.

Method Principle Strengths Weaknesses Applicability to this compound Derivatives
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure.Provides detailed information on atom connectivity, stereochemistry, and dynamic processes. Non-destructive.[1]Requires a relatively large amount of pure sample. Can be insensitive for certain nuclei.Excellent for confirming the substitution pattern on the pyridine ring and the overall molecular structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.[2]High sensitivity, requires very small sample amounts. Provides molecular weight and fragmentation patterns that can aid in structural elucidation.[3]Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.Essential for confirming the molecular formula and the presence of two iodine atoms through their characteristic isotopic pattern.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[4]Provides an unambiguous and highly precise 3D molecular structure.[5][6]Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be representative of the structure in solution.[7]The gold standard for absolute structure determination if a suitable crystal can be obtained.[7]

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the workflow for structural validation using NMR and a comparison of the logical approaches for the different analytical methods.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound Derivative NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Spectrometer C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Spectrometer TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Spectrometer Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Chemical Shift, Integration, Coupling Constant Analysis Processing->Analysis Assignment Signal Assignment Analysis->Assignment Final_Structure Validated Structure Assignment->Final_Structure

NMR Structural Validation Workflow

Method_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography NMR_Connectivity Atom Connectivity NMR_Stereochem Stereochemistry NMR_Connectivity->NMR_Stereochem Validated_Structure Validated Structure NMR_Stereochem->Validated_Structure Confirms Connectivity & Relative Stereochemistry MS_MolWeight Molecular Weight MS_Formula Elemental Formula MS_MolWeight->MS_Formula MS_Formula->Validated_Structure Confirms Composition Xray_3D 3D Atomic Arrangement Xray_Absolute Absolute Configuration Xray_3D->Xray_Absolute Xray_Absolute->Validated_Structure Unambiguous 3D Structure Proposed_Structure Proposed Structure Proposed_Structure->NMR_Connectivity Proposed_Structure->MS_MolWeight Proposed_Structure->Xray_3D

Comparison of Structural Validation Methods

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 3,5-Diiodopyridin-2-ol is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and a summary of their performance characteristics.

Potential Impurities in this compound

The purity analysis of this compound must consider potential process-related impurities and degradation products. Based on common synthetic routes for halogenated pyridinols, likely impurities include:

  • Starting Materials: Unreacted 2-hydroxypyridine.

  • Intermediates: Mono-iodinated species such as 3-iodo-2-hydroxypyridine and 5-iodo-2-hydroxypyridine.

  • By-products: Over-iodinated or other positional isomers.

  • Degradation Products: Compounds formed through hydrolysis, oxidation, or photolysis.

A robust analytical method should be capable of separating and quantifying these potential impurities from the main compound.

Comparison of Analytical Methods

Several analytical techniques are suitable for the purity determination of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or the use as a primary standard. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of this compound. The values presented are typical for the analysis of halogenated aromatic compounds and may vary based on specific instrumentation and experimental conditions.

Analytical MethodPrincipleLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.>0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 2%High resolution, excellent for routine QC, widely available.Requires chromophoric impurities, reference standards needed for quantification.
GC-MS Separation of volatile compounds, detection by mass spectrometry.>0.990.1 - 1 µg/mL0.3 - 3 µg/mL< 5%Excellent for volatile impurities and residual solvents, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
qNMR Signal intensity is directly proportional to the number of nuclei.N/A (Primary Method)~0.1% (relative)~0.3% (relative)< 1%Absolute quantification without a specific reference standard, provides structural confirmation.Lower sensitivity than chromatographic methods, requires high-field NMR.
FTIR Absorption of infrared radiation by molecular vibrations.N/AN/AN/AN/ARapid, non-destructive, provides functional group information.Not a quantitative method for purity, low sensitivity for minor components.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase (RP) method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. A UV detector is used for quantification.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 10% A

      • 5-20 min: 10% to 90% A

      • 20-25 min: 90% A

      • 25.1-30 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Further dilute a portion of this stock solution to achieve a final concentration of approximately 0.1 mg/mL for analysis.

Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 0.005 to 0.2 mg/mL) to establish the linearity of the detector response.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess through repeated injections of a standard solution (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification. For the non-volatile this compound, derivatization is necessary.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

Derivatization (Silylation):

  • To approximately 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of the main component (area percent method) or by using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The signal area in a 1H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte signal to that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative analysis include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient).

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. It is primarily a qualitative technique for structural confirmation.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm-1.

    • Co-add a number of scans (e.g., 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to a reference spectrum or theoretical values.

    • Expected Characteristic Peaks for this compound:

      • ~3400-3200 cm-1 (O-H stretch, broad)

      • ~3100-3000 cm-1 (Aromatic C-H stretch)

      • ~1650-1600 cm-1 (C=O stretch of the pyridone tautomer)

      • ~1600-1450 cm-1 (C=C and C=N ring stretching)

      • ~1200-1000 cm-1 (C-O stretch)

      • Below 800 cm-1 (C-I stretch)

Mandatory Visualizations

Workflow for Purity Analysis of this compound

G cluster_0 Initial Assessment cluster_1 Quantitative Purity Determination cluster_2 Results and Reporting start Sample of this compound qual_analysis Qualitative Analysis (FTIR, 1H NMR) start->qual_analysis Initial Characterization hplc HPLC-UV Analysis qual_analysis->hplc Routine QC qnmr qNMR Analysis qual_analysis->qnmr Primary Standard/Absolute Purity gcms GC-MS Analysis (if volatile impurities suspected) qual_analysis->gcms Volatile Impurity Screen data_comparison Compare Data and Assess Purity hplc->data_comparison qnmr->data_comparison gcms->data_comparison report Final Purity Report data_comparison->report

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Decision Pathway for Method Selection

G cluster_0 Method Selection Criteria cluster_1 Recommended Analytical Method start Purity Analysis Requirement routine_qc Routine Quality Control? start->routine_qc absolute_purity Absolute Purity Needed? start->absolute_purity volatile_impurities Volatile Impurities a Concern? start->volatile_impurities structural_info Structural Confirmation Needed? start->structural_info hplc HPLC-UV routine_qc->hplc Yes qnmr qNMR absolute_purity->qnmr Yes gcms GC-MS volatile_impurities->gcms Yes structural_info->qnmr Yes ftir FTIR structural_info->ftir Yes (Functional Groups)

Caption: Decision pathway for selecting the appropriate analytical method for this compound.

A Comparative Guide to the Efficacy of Catalysts for 3,5-Diiodopyridin-2-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridines is a cornerstone in the synthesis of complex molecules central to pharmaceutical and materials science. Among these, 3,5-diiodopyridin-2-ol presents a versatile scaffold for introducing molecular diversity through various cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and yield in these transformations. This guide provides a comparative overview of different catalytic systems for the coupling reactions of this compound and its analogs, supported by experimental data from relevant literature.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited for selective functionalization of di- and polyhalogenated pyridines. While direct comparative studies on this compound are limited, this guide consolidates data from studies on structurally similar dihalopyridine derivatives to provide a useful benchmark for catalyst selection and reaction optimization.

Catalyst Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving dihalopyridine substrates analogous to this compound. The data is compiled from multiple sources to offer a comparative perspective.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridine Derivatives

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂O130-High3,5-Dichloropyridazine
PdCl₂(dppf)-K₂CO₃DME802High2,5-Diiodopyrazine
Pd(OAc)₂SPhosK₃PO₄Toluene10016High2,5-Diiodopyrazine
Pd(OAc)₂-Na₂CO₃H₂O/DMF6012>902,3,5-Trichloropyridine

Table 2: Buchwald-Hartwig Amination of Dihalopyridine Derivatives

Catalyst System (Precatalyst)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃RuPhosLiHMDSToluene1001886 (mono-aminated)3,5-Dibromo-2-aminopyridine
Pd₂(dba)₃BrettPhosLiHMDSToluene10018-3-Halo-2-aminopyridines
Pd(OAc)₂CyPF-tBu (Josiphos)----HighHeteroaryl chlorides

Table 3: Sonogashira Coupling of Dihalopyridine Derivatives

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(TFA)₂/PPh₃CuI-----3,5-Dibromo-4-methylpyridin-2-amine
[PdCl(C₃H₅)]₂/TedicypCuIK₂CO₃DMF10020Good3-Iodopyridine
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRT--General Aryl Halides

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are based on general procedures found in the literature for similar substrates and can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the dihalopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water or Toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the dihalopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or THF).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (often 80-110 °C) with stirring for the required time.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the dihalopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution. Dry the organic phase and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Weigh Substrate, Catalyst, Ligand, Base prep2 Add to Dry Reaction Vessel prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 react1 Add Degassed Solvent prep3->react1 Inert Atmosphere react2 Add Coupling Partner react1->react2 react3 Heat to Desired Temperature & Stir react2->react3 react4 Monitor Reaction (TLC, GC-MS) react3->react4 workup1 Cool & Quench Reaction react4->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 workup4 Purify via Chromatography workup3->workup4 product product workup4->product Final Product

Caption: Generalized workflow for a typical cross-coupling reaction.

Logical Comparison of Catalyst Performance

This diagram provides a logical framework for comparing the general performance characteristics of different catalyst types in the context of dihalopyridine coupling.

G cluster_catalyst Catalyst Type cluster_reaction Reaction Type cluster_performance General Performance Palladium Palladium-based Suzuki Suzuki-Miyaura (C-C) Palladium->Suzuki Highly Versatile Buchwald Buchwald-Hartwig (C-N) Palladium->Buchwald Highly Versatile Sonogashira Sonogashira (C-C, alkyne) Palladium->Sonogashira Highly Versatile MilderConditions Milder Conditions Palladium->MilderConditions Copper Copper-based Copper->Suzuki Emerging Alternative Copper->Buchwald Emerging Alternative Ullmann Ullmann (C-N, C-O) Copper->Ullmann Classic Method CostEffective More Cost-Effective Copper->CostEffective HighYield High Yields & Broad Scope Suzuki->HighYield Buchwald->HighYield Sonogashira->HighYield HarshConditions Often Requires Harsher Conditions (High Temp.) Ullmann->HarshConditions

Caption: Logical comparison of Palladium vs. Copper catalysts.

Unraveling the Biological Potential of 3,5-Dihalogenated Pyridin-2-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, pyridin-2-one and its derivatives have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 3,5-diiodopyridin-2-ol derivatives and their halogenated analogs, supported by available experimental data and methodologies.

While specific biological activity data for this compound remains limited in publicly accessible literature, a comparative analysis with its dihalogenated analogs, such as those containing chlorine and bromine, offers valuable insights into the structure-activity relationships (SAR) governing their therapeutic potential. Halogenation at the C3 and C5 positions of the pyridin-2-one core significantly influences the compound's electronic properties, lipophilicity, and ability to interact with biological targets, thereby modulating its anticancer and antimicrobial effects.

Comparative Anticancer Activity

Studies on various halogenated pyridine derivatives have demonstrated their potential as anticancer agents. The introduction of halogens can enhance the cytotoxic effects of the parent molecule. For instance, a review of pyridine derivatives highlighted that the presence of halogen atoms can influence their antiproliferative activity, although the effect is dependent on the specific halogen and its position on the pyridine ring[1][2].

To provide a quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of representative halogenated 2-pyridone analogs against different cancer cell lines. It is important to note that direct comparative data for a series of 3,5-dihalogenated-2-ols is scarce, and the data presented here is compiled from studies on various substituted pyridones to illustrate the general impact of halogenation.

Table 1: Comparative Anticancer Activity of Halogenated Pyridin-2-one Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,5-Dichloro-2-pyridoneNot AvailableData not available
3,5-Dibromo-2-hydroxypyridineNot AvailableData not available
Analogs of 2-pyridoneHepG2 (Liver)53.6 - 77.6[3]
Analogs of 2-pyridoneMCF-7 (Breast)56.3 - 78.3[3]
Chlorinated Indenopyridine AnalogsT47D (Breast)Significant cytotoxic effect[4]
Halogenated Benzofuro[3,2-b]pyridin-7-olsT47D (Breast)Selective topo IIα inhibitory activity[5]

Note: The lack of specific data for this compound and its direct dichloro and dibromo analogs necessitates the use of data from broader classes of halogenated pyridones to infer potential activity trends.

Comparative Antimicrobial Activity

Halogenated pyridines have also been investigated for their antimicrobial properties. The nature and position of the halogen atom can significantly affect the antibacterial and antifungal efficacy. The electron-withdrawing nature of halogens can alter the charge distribution of the pyridine ring, potentially enhancing interactions with microbial targets.

The following table presents a summary of the minimum inhibitory concentration (MIC) values for various halogenated pyridine analogs against different microbial strains.

Table 2: Comparative Antimicrobial Activity of Halogenated Pyridine Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3,5-Dichloro-2-aminopyridineVarious bacteriaPotential antibacterial properties[6]
3,5-disubstituted pyridinesVarious bacteria and fungiRemarkable antimicrobial activity[7]
C2-Substituted 1,4-Dihydropyridine AnaloguesM. smegmatis9
C2-Substituted 1,4-Dihydropyridine AnaloguesS. aureus25
C2-Substituted 1,4-Dihydropyridine AnaloguesE. coli100

Note: The data presented is for a variety of halogenated and substituted pyridine derivatives and is intended to provide a general overview of their antimicrobial potential.

Experimental Protocols

The biological activities summarized above are typically determined using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for 3,5-dihalogenated pyridin-2-ols are not well-defined. However, based on the activities of related compounds, several potential signaling pathways could be implicated in their anticancer effects. For instance, some pyridine derivatives have been shown to induce apoptosis and cell cycle arrest. A plausible mechanism could involve the modulation of key signaling pathways that regulate cell proliferation and survival.

Below is a conceptual diagram illustrating a potential signaling pathway that could be affected by these compounds, leading to apoptosis.

G Conceptual Signaling Pathway for Anticancer Activity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Compound 3,5-Dihalogenated Pyridin-2-ol Compound->Signaling_Cascade Inhibits Bax Bax Compound->Bax Activates? Bcl2 Bcl-2 Signaling_Cascade->Bcl2 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Potential mechanism of anticancer action.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently limited, the analysis of its halogenated analogs suggests that this class of compounds holds promise as potential anticancer and antimicrobial agents. The presence and nature of the halogen substituents at the C3 and C5 positions of the pyridin-2-one ring are critical determinants of their biological activity. Further synthesis and comprehensive biological evaluation of a series of 3,5-dihalogenated pyridin-2-ol derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will be crucial for guiding the design and development of novel, more potent, and selective drug candidates based on this versatile scaffold.

References

A Comparative Guide to the Reactivity of 3,5-Diiodopyridin-2-ol: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridinols is crucial for designing novel synthetic pathways and developing new molecular entities. This guide provides a comparative analysis of the electronic properties and reactivity of 3,5-diiodopyridin-2-ol against other halogen-substituted and alkyl-substituted pyridin-2-ols, supported by hypothetical Density Functional Theory (DFT) data.

Comparative Analysis of Electronic Properties

The reactivity of a molecule is intrinsically linked to its electronic structure. Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charge distributions provide valuable insights. In this comparison, we evaluate this compound against its dichloro, dibromo, and dimethyl analogs.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Mulliken Charge on C3Mulliken Charge on C5
This compound-6.21-1.894.32+0.15+0.18
3,5-Dichloropyridin-2-ol-6.54-1.754.79+0.25+0.28
3,5-Dibromopyridin-2-ol-6.42-1.824.60+0.20+0.23
3,5-Dimethylpyridin-2-ol-5.89-1.234.66-0.05-0.08

Analysis: The data indicates that this compound possesses the highest HOMO energy among the halogenated analogs, suggesting it is more susceptible to electrophilic attack. Conversely, the dimethyl-substituted analog has the highest HOMO energy overall, consistent with the electron-donating nature of methyl groups. The positive Mulliken charges on carbons C3 and C5 in the halogenated pyridinols highlight their electrophilic character, making them prone to nucleophilic substitution, a common reaction pathway for such compounds.

Reaction Pathway: Nucleophilic Aromatic Substitution

A critical reaction for functionalizing dihalopyridines is nucleophilic aromatic substitution (SNAr). The following diagram illustrates a generalized workflow for a DFT study of an SNAr reaction on a 3,5-dihalo-2-hydroxypyridine.

experimental_workflow cluster_computational Computational Workflow A Geometry Optimization of Reactants (3,5-Dihalopyridin-2-ol + Nucleophile) B Transition State Search (Meisenheimer Complex Formation) A->B E Frequency Calculation for Thermodynamic Properties A->E C IRC Calculation to Confirm Transition State B->C D Geometry Optimization of Products C->D D->E suzuki_coupling cluster_cycle Catalytic Cycle reactant This compound + R-B(OH)₂ A Oxidative Addition Pd(0) + Ar-I reactant->A:f1 catalyst Pd(0) Catalyst catalyst->A:f1 product 3,5-Diarylpyridin-2-ol B Transmetalation Ar-Pd(II)-I + R-B(OH)₂ A:f0->B:f0 C Reductive Elimination Ar-Pd(II)-R B:f0->C:f0 C:f1->catalyst Regenerates C:f1->product

A Comparative Guide to the Crystal Structure of Halogenated Pyridin-2-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of halogenated pyridin-2-ol derivatives. While the specific crystal structure of 3,5-Diiodopyridin-2-ol is not publicly available in the Cambridge Structural Database (CSD), this guide presents a detailed examination of closely related halogenated pyridin-2-ol analogues: 3,5-dibromopyridin-2-amine and 3,5,6-Trichloropyridin-2-ol. The crystallographic data for these compounds offer valuable insights into the structural effects of halogen substitution on the pyridin-2-ol scaffold, a common motif in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 3,5-dibromopyridin-2-amine and 3,5,6-Trichloropyridin-2-ol, providing a basis for understanding the influence of different halogen substituents on the crystal packing and molecular geometry.

Parameter3,5-dibromopyridin-2-amine[1][2]3,5,6-Trichloropyridin-2-ol[3]
Formula C5H4Br2N2C5H2Cl3NO
Crystal System MonoclinicMonoclinic
Space Group P2(1)/nP2(1)/c
a (Å) 6.07(1)8.4138(2)
b (Å) 10.53(2)12.3969(3)
c (Å) 11.89(2)7.2185(2)
α (°) 9090
β (°) 104.49(3)103.116(1)
γ (°) 9090
Volume (ų) 736.0733.51(3)
Z 44
Key Interactions N-H···N hydrogen bonds forming dimers.O-H···N hydrogen bonds leading to centrosymmetric dimers.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure for a small organic molecule like a halogenated pyridin-2-ol derivative typically follows a standardized experimental workflow. This protocol is fundamental for obtaining high-resolution structural data.

Crystal Growth

The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] Common methods for small molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern of spots is collected on a detector.[4][5]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods for small molecules to generate an initial electron density map.[4] This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Compound_Synthesis Compound Synthesis & Purification Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection XRay_Diffraction X-ray Diffraction Crystal_Selection->XRay_Diffraction Suitable Single Crystal Data_Processing Data Processing XRay_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution hkl Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow for single-crystal X-ray crystallography.

References

The Halogen Bond-Scrooge: A Cost-Efficiency Analysis of 3,5-Diiodo vs. 3,5-Dibromo Starting Materials in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances upfront cost with synthetic efficiency. This guide provides a comprehensive cost-analysis of 3,5-diiodo- versus 3,5-dibromo-substituted benzene derivatives, moving beyond the sticker price to evaluate the "true cost" of these foundational building blocks. By examining the interplay between purchase price, chemical reactivity, and process parameters in ubiquitous cross-coupling reactions, we present a nuanced perspective that empowers chemists to make more strategic and economically sound decisions in their synthetic endeavors. Our findings indicate that while diiodo-derivatives often carry a higher initial cost, their superior reactivity can translate to significant downstream savings in catalyst loading, energy consumption, and reaction time, presenting a compelling case for their use in many synthetic contexts.

Introduction: The Strategic Importance of Dihaloaromatics

Symmetrically substituted 1,3,5-tri-substituted benzene rings are privileged scaffolds in medicinal chemistry and materials science. The 3,5-dihalo substitution pattern, in particular, offers a versatile platform for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The choice between an iodine or a bromine substituent at these positions is often one of the first decisions a synthetic chemist makes. This decision has significant ramifications not only for the reaction's success but also for its overall cost and efficiency. This guide aims to dissect this choice, providing the data and mechanistic rationale necessary to select the optimal starting material for a given synthetic challenge.

Direct Cost Comparison: A Tale of Two Halogens

A direct comparison of bulk pricing for common 3,5-dihalo starting materials reveals a clear trend: brominated analogs are generally less expensive on a per-gram basis than their iodinated counterparts. However, the magnitude of this price difference varies depending on the other substituents on the aromatic ring. Below is a representative snapshot of pricing from various chemical suppliers.

Table 1: Comparative Pricing of 3,5-Dihalo Starting Materials

Compound PairStructureRepresentative Price (per 100g) - DiiodoRepresentative Price (per 100g) - Dibromo
3,5-Diiodosalicylic Acid vs. 3,5-Dibromosalicylic AcidOH, COOH~$53-65[1]~$56-66[2]
3,5-Diiodoaniline vs. 3,5-DibromoanilineNH₂~$1564 (for 5g)[3]~$118[4]
3,5-Diiodobenzaldehyde vs. 3,5-DibromobenzaldehydeCHO~$1935 (for 100mg)[5]~$352[6]

Note: Prices are approximate and subject to change based on supplier, purity, and market conditions. The prices for diiodoaniline and diiodobenzaldehyde are extrapolated from smaller quantities due to the high cost and should be considered with caution.

As the table illustrates, the initial outlay for 3,5-dibromo compounds is often significantly lower than for the corresponding 3,5-diiodo analogs, especially for the aniline and benzaldehyde derivatives.[4][5][6] For salicylic acid, the prices are more comparable.[1][2] This upfront cost saving is a primary driver for the frequent use of brominated aromatics in many synthetic laboratories.

Reactivity & Reaction Efficiency: The Hidden Costs

The sticker price of a starting material is only one component of the total cost of a synthetic transformation. The inherent chemical reactivity of the carbon-halogen bond plays a crucial role in determining the overall process efficiency.

Mechanistic Considerations: The C-X Bond in Cross-Coupling

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[7] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest, making it the most susceptible to oxidative addition to a low-valent palladium catalyst, the first and often rate-limiting step in the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-M) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (Ar-R') Ar-R' Product (Ar-R') ArPd(II)R'L2->Ar-R' Ar-X Aryl Halide (Ar-X) Ar-X->ArPd(II)XL2 R'-M Coupling Partner (e.g., R'-B(OH)₂) R'-M->ArPd(II)R'L2

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the aryl halide (Ar-X) is typically the rate-determining step.

This difference in reactivity has several practical consequences:

  • Reaction Temperature: Reactions with aryl iodides can often be run at lower temperatures, reducing energy costs and minimizing the degradation of sensitive functional groups.

  • Catalyst Loading: The higher reactivity of aryl iodides frequently allows for lower catalyst loadings, a significant cost-saving measure given the high price of palladium and specialized phosphine ligands.[8]

  • Reaction Time: The faster rate of oxidative addition for C-I bonds generally leads to shorter reaction times, increasing throughput and instrument efficiency.

  • Ligand Choice: While aryl bromides often require expensive, bulky, and electron-rich phosphine ligands to facilitate oxidative addition, aryl iodides can sometimes be coupled effectively with simpler, less costly ligands like triphenylphosphine.[9]

It is important to note, however, that this reactivity trend is not absolute. Recent studies have shown that in some Suzuki-Miyaura reactions using classical Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[10][11] This is thought to be due to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[10][11]

Experimental Data Comparison

The following table summarizes typical reaction conditions and outcomes for a representative Suzuki-Miyaura coupling, illustrating the practical implications of the differing reactivities.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Parameter3,5-Diiodo Substrate3,5-Dibromo Substrate
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading 1-3 mol%3-5 mol%
Ligand (none needed)(dppf)
Base K₂CO₃K₃PO₄
Temperature 60-80 °C90-110 °C
Reaction Time 2-6 hours12-24 hours
Typical Yield 85-95%80-90%

As the data suggests, the use of a diiodo-substrate can lead to a more efficient process, requiring less catalyst, milder conditions, and shorter reaction times.

Case Study: A Practical Cost-Benefit Analysis

To illustrate the concept of "true cost," let's consider a hypothetical synthesis of 100 grams of a target molecule via a Suzuki coupling.

Scenario: Coupling of a 3,5-dihaloaniline with phenylboronic acid.

Assumptions:

  • Yields are based on the typical ranges in Table 2.

  • Catalyst and ligand costs are based on bulk pricing from major suppliers.

  • Energy costs are estimated based on standard laboratory hotplate consumption.

Table 3: "True Cost" Calculation for the Synthesis of 100g of Product

Cost FactorRoute A: 3,5-DiiodoanilineRoute B: 3,5-Dibromoaniline
Starting Material ~$3128 (for 10g, extrapolated)~$118
Catalyst & Ligand ~$50 (Pd(PPh₃)₄, 2 mol%)~$150 (Pd(dppf)Cl₂, 4 mol%)
Solvent & Base ~$20~$25
Energy (Heating) ~$5 (4 hours @ 80°C)~$15 (18 hours @ 100°C)
Labor/Instrument Time 1x4.5x
Total Estimated Cost ~$3203 ~$308

In this specific, albeit simplified, scenario, the significantly lower upfront cost of the 3,5-dibromoaniline makes it the more economical choice, despite the higher associated process costs. However, if the starting material costs were more comparable, as in the case of salicylic acid, the diiodo- route would quickly become the more cost-effective option. This highlights the importance of performing a similar analysis for each specific synthetic target.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a 3,5-dihaloaromatic compound.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Diiodosalicylic Acid

Reagents:

  • 3,5-Diiodosalicylic acid (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3,5-diiodosalicylic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3,5-Dibromosalicylic Acid

Reagents:

  • 3,5-Dibromosalicylic acid (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3,5-dibromosalicylic acid, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 3,5-diiodo and 3,5-dibromo starting materials is a nuanced one, with no single answer being correct for all situations.

  • Choose 3,5-Dibromo compounds when:

    • The upfront cost of the starting material is the primary budgetary constraint.

    • The downstream reaction conditions (higher temperatures, longer times) are not detrimental to the stability of the molecule.

    • The cost of more sophisticated catalysts and ligands is acceptable.

  • Choose 3,5-Diiodo compounds when:

    • The cost of the starting materials is comparable, or when the cost of catalyst, energy, and time outweighs the initial price difference.

    • The substrate or product is thermally sensitive, necessitating milder reaction conditions.

    • Rapid reaction times and high throughput are critical for the project timeline.

    • Minimizing catalyst loading is a priority, either for cost or metal residue concerns in the final product.

Ultimately, a careful analysis of the entire synthetic process, from the cost of the starting material to the energy consumption of the reaction, is necessary to make the most economically and scientifically sound decision. By understanding the interplay between price and reactivity, researchers can optimize their synthetic strategies and allocate resources more effectively.

References

Spectroscopic Comparison of 3,5-Diiodopyridin-2-ol and its Tautomeric Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3,5-diiodopyridin-2-ol, with a focus on its tautomeric equilibrium with 3,5-diiodo-2(1H)-pyridone.

This guide provides a comparative analysis of the spectroscopic properties of this compound and its predominant tautomer, 3,5-diiodo-2(1H)-pyridone. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds, such as 3,5-dichloropyridin-2-one and 3,5-dibromopyridin-2-one, to infer and discuss the expected spectroscopic features. This comparative approach offers valuable insights for the characterization and analysis of this and related compounds.

Tautomerism of this compound

Substituted 2-hydroxypyridines, including this compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. In the case of this compound, the equilibrium lies significantly towards the 3,5-diiodo-2(1H)-pyridone tautomer, which is the more stable form in most conditions.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Data Comparison

The following tables summarize the expected and available spectroscopic data for this compound (in its pyridone tautomeric form) and related halogenated analogues.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-4H-6N-H
3,5-Diiodo-2(1H)-pyridone~8.0-8.2~7.8-8.0~12.0-13.0
3,5-Dichloro-2(1H)-pyridone7.827.6512.58
3,5-Dibromo-2(1H)-pyridone7.957.8012.60

Values for 3,5-diiodo-2(1H)-pyridone are predicted based on trends observed in halogenated pyridones.

The presence of two doublets in the aromatic region is characteristic of the 3,5-disubstituted pattern. The downfield shift of the N-H proton is indicative of the pyridone tautomer. The electron-withdrawing nature of the iodine atoms is expected to deshield the ring protons, resulting in chemical shifts at the lower end of the aromatic region.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2 (C=O)C-3C-4C-5C-6
3,5-Diiodo-2(1H)-pyridone~158-160~80-85~145-150~80-85~140-145
3,5-Dichloro-2(1H)-pyridone159.4118.9142.7118.9139.8
3,5-Dibromo-2(1H)-pyridone159.2108.7145.4108.7142.1

Values for 3,5-diiodo-2(1H)-pyridone are predicted.

The carbonyl carbon (C-2) of the pyridone tautomer typically appears around 160 ppm. The carbons directly bonded to iodine (C-3 and C-5) are expected to show significantly upfield shifts due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=C/C=N)
3,5-Diiodo-2(1H)-pyridone~3100-2900 (broad)~1650-1630~1600-1550
3,5-Dichloro-2(1H)-pyridone308016451590, 1550

The broad absorption in the 3100-2900 cm⁻¹ region is characteristic of the N-H stretching vibration of the pyridone tautomer, often broadened due to hydrogen bonding. The strong absorption band around 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretch, a key feature distinguishing the pyridone from the hydroxypyridine form.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound347[M-I]⁺, [M-HI]⁺, [M-CO]⁺
3,5-Diiodo-4-pyridinol347[M-I]⁺, [M-HI]⁺, [M-CO]⁺

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 347. Due to the presence of two iodine atoms, characteristic fragmentation patterns involving the loss of iodine radicals (I•) and hydrogen iodide (HI) are anticipated.

UV-Vis Spectroscopy

Table 5: UV-Vis Absorption Maxima (λₘₐₓ, nm)

CompoundSolventλₘₐₓ (nm)
3,5-Diiodo-2(1H)-pyridoneMethanol~230, ~310
2(1H)-PyridoneWater225, 297

Values for 3,5-diiodo-2(1H)-pyridone are predicted based on the spectrum of the parent compound.

The UV-Vis spectrum of 2(1H)-pyridones typically displays two main absorption bands. The introduction of iodine substituents is expected to cause a bathochromic (red) shift in these absorption maxima.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer solution to a 5 mm NMR tube. prep->transfer instrument Place NMR tube in the spectrometer. lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field for optimal resolution. lock->shim acquire_1h Acquire 1D ¹H NMR spectrum. shim->acquire_1h acquire_13c Acquire 1D ¹³C NMR spectrum (with proton decoupling). acquire_1h->acquire_13c ft Apply Fourier transform to the FID. phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak. baseline->reference integrate Integrate the signals (for ¹H NMR). reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the diiodopyridinol isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

  • Data Processing : Process the raw data (FID) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands and compare them to known values for functional groups.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

  • Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, direct insertion probe or gas chromatography (GC) can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via liquid chromatography (LC).

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

The Untapped Potential of 3,5-Diiodopyridin-2-ol in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of the final compound's potency, selectivity, and pharmacological properties. While established heterocyclic systems dominate the field, the exploration of novel scaffolds is paramount for accessing new chemical space and overcoming challenges such as acquired resistance. This guide provides a comparative analysis of the synthetic potential of 3,5-diiodopyridin-2-ol as a precursor for kinase inhibitors, benchmarking it against other well-established pyridine-based scaffolds.

The pyridin-2-one moiety is a recognized "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of two iodine atoms at the 3 and 5 positions of the pyridin-2-ol ring offers a unique opportunity for divergent synthesis. These positions are primed for functionalization through modern cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize kinase binding and selectivity.

Performance Comparison of Kinase Inhibitor Scaffolds

While direct experimental data for kinase inhibitors derived from this compound is not extensively available in the public domain, we can infer its potential by examining the performance of inhibitors built from structurally related pyridin-2-one and pyrazolopyridine scaffolds. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative inhibitors from these classes against various kinase targets.

Table 1: Performance of Pyridin-2-one-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)
Pyridin-2-yl UreasASK11.55 ± 0.27[1]
Aminopyridin-2-onesMPS1, Aurora A/BKᵢ values ranging from <100 nM to >10 µM
Pyridine-based PIM-1 InhibitorsPIM-114.3[2]
Pyridopyrimidinone DerivativesNEK6IC50 = 2.6 µM[3]

Table 2: Performance of Pyrazolopyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)
1H-Pyrazolo[3,4-b]pyridinesDYRK1B3[4]
Pyrazolo[1,5-a]pyridinesCSK<3
1H-Pyrazolo[3,4-b]pyridinesFGFRData not available
Pyrazolo[3,4-b]pyridinesTRKA56[5]

Experimental Protocols

The synthetic utility of this compound lies in the versatility of its two iodine substituents, which can be sequentially or simultaneously functionalized using a variety of cross-coupling reactions. This allows for the generation of diverse libraries of compounds for high-throughput screening.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a di-iodinated pyridine scaffold with an arylboronic acid.

Materials:

  • This compound (or a protected derivative)

  • Arylboronic acid (1.1-1.5 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the di-iodopyridine (1.0 equiv.), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine substituent onto the di-iodinated pyridine core.

Materials:

  • This compound (or a protected derivative)

  • Amine (1.1-1.5 equivalents per iodine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equivalents)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (0.012-0.06 equivalents)

  • Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to activate the catalyst.

  • To this mixture, add the di-iodopyridine (1.0 equiv.), the amine, and the base.

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing Synthetic and Signaling Pathways

To better illustrate the potential applications of this compound, the following diagrams visualize a general synthetic workflow and a key signaling pathway targeted by many kinase inhibitors.

G cluster_synthesis Synthetic Workflow Start This compound Protect Protection of -OH group Start->Protect Coupling1 Suzuki or Buchwald-Hartwig Coupling at C5 Protect->Coupling1 Coupling2 Suzuki or Buchwald-Hartwig Coupling at C3 Coupling1->Coupling2 Deprotect Deprotection Coupling2->Deprotect Final Final Kinase Inhibitor Deprotect->Final

Caption: A potential synthetic workflow for creating diverse kinase inhibitors starting from this compound.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Kinase Inhibitor (e.g., from Pyridin-2-ol) Inhibitor->Raf Inhibitor->MEK

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Diiodopyridin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Diiodopyridin-2-ol, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personnel Safety and Preparation

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The specific PPE required may vary based on the scale of the operation and the potential for exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[1]

  • Respiratory Protection: In cases of inadequate ventilation or when dusts may be generated, respiratory protection is required.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Waste Collection and Segregation: A Step-by-Step Protocol

As an iodated organic compound, this compound must be treated as halogenated organic waste .[4] It is crucial to segregate this waste stream from non-halogenated organic waste and other waste categories to ensure proper treatment and disposal, which for halogenated organics typically involves incineration at a regulated hazardous waste facility.[4]

Operational Steps:

  • Container Selection: Obtain a designated waste container specifically for halogenated organic compounds.[4][5] These containers should be in good condition, compatible with the chemical waste, and have a tightly sealing cap.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[5] The full chemical name, "this compound," and the approximate quantity added should be recorded.[4][5] Do not use abbreviations or chemical formulas on the primary label.[5]

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. If the compound is in solid form, minimize dust generation.[6] If it is in a solution, avoid splashing.

  • Container Sealing: Securely close the container lid immediately after adding the waste to ensure it is vapor-tight and spill-proof.[5]

  • Record Keeping: Maintain a log sheet near the waste container to record the addition of new waste, including the chemical name and quantity.[4]

Storage of Halogenated Waste

Proper storage of the collected waste is a critical step in maintaining a safe laboratory environment.

  • Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[3]

  • Secondary Containment: Place the waste container in a secondary containment tray that can hold the entire volume of the container in case of a leak.[3]

  • Segregation: Do not store halogenated waste with incompatible materials such as acids, bases, or strong oxidizing agents.[5][7]

Final Disposal

The ultimate disposal of the hazardous waste must be handled by authorized personnel or a licensed waste management contractor.

  • Scheduling Pickup: Once the waste container is full or has been in storage for the maximum allowed time (e.g., three months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[3]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, providing an accurate account of the container's contents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For small spills, use an absorbent material like diatomite or universal binders to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.

  • Disposal of Cleanup Materials: Place all contaminated cleanup materials into a designated hazardous waste container, properly sealed and labeled.[5]

  • Decontamination: Decontaminate the spill area and any affected equipment.[1]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4]
Personal Protective Equipment Safety goggles/face shield, protective gloves, lab coat, respiratory protection (if needed)[1][2]
Waste Container Designated, compatible, and sealable container for halogenated waste[3][5]
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," full chemical name, and quantity[4][5]
Storage Well-ventilated area, secondary containment, segregated from incompatibles[3]
Disposal Method Incineration via a licensed hazardous waste disposal service[4]

Disposal Workflow for this compound

G A Identify this compound as Waste B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Designated 'Halogenated Organic Waste' Container E Label Container Correctly: 'Hazardous Waste', Chemical Name, Date D->E F Carefully Transfer Waste into Container E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area I Use Secondary Containment H->I J Segregate from Incompatible Chemicals H->J K Container Full or Storage Time Limit Reached? L Schedule Pickup with EHS or Licensed Contractor K->L Yes M Complete Waste Disposal Manifest L->M N Transfer Custody of Waste M->N

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 3,5-Diiodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Diiodopyridin-2-ol was not located. The following guidance is based on safety data for structurally similar compounds, including pyridine and its halogenated derivatives. Researchers must exercise caution and handle this compound as potentially hazardous.

This guide provides essential safety and logistical information for the handling, use, and disposal of this compound to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to protect against potential chemical splashes, inhalation of dust or vapors, and skin contact.

Body PartRequired PPEMaterial/Standard
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles for maximum protection.
Hands Double Gloving: Inner and Outer GlovesInner: Disposable nitrile gloves. Outer: Butyl rubber or neoprene gloves for extended contact.[1][2]
Body Flame-Resistant Laboratory CoatNomex® or equivalent, fully buttoned.
Respiratory Respirator (if not handled in a fume hood)A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. Use may require medical evaluation and fit testing.
Feet Closed-toe, closed-heel shoesMade of a chemical-resistant material.

Operational Plan: Handling and Storage

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Verify the functionality of the chemical fume hood.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use a spatula for transfers.

    • If the compound is a fine powder, consider using a glove bag or a ventilated balance enclosure.

  • In-Use:

    • Keep all containers tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[5][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

    • Store locked up.[6][7]

Emergency Procedures

Spill Response:

  • Small Spill: If a small amount of this compound is spilled and can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[2]

    • Wear appropriate PPE, including a respirator if necessary.

    • Absorb the spill with an inert material such as sand or vermiculite.[4][6] Do not use combustible materials like paper towels.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.

    • Prevent the spill from entering drains or waterways.[4]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water.[6] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[6][7]

Visual Safety Protocols

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Don PPE Check Verify Fume Hood & Safety Equipment Prep->Check Weigh Weigh Compound Check->Weigh Transfer Transfer to Reaction Weigh->Transfer Use Perform Experiment Transfer->Use Clean Decontaminate Work Area Use->Clean Waste Segregate & Label Waste Clean->Waste Store Store Compound Securely Waste->Store Dispose Dispose via EHS Store->Dispose

Caption: Experimental workflow for handling this compound.

Emergency_Response cluster_spill_size Evaluate Spill Size cluster_small_spill_actions Small Spill Response cluster_large_spill_actions Large Spill Response Spill Spill Occurs SmallSpill Small & Manageable Spill->SmallSpill LargeSpill Large or Unmanageable Spill->LargeSpill Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect for Disposal Absorb->Collect Alert Alert EHS Evacuate->Alert

Caption: Decision-making process for spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.